hCAIX-IN-19
Description
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Properties
Molecular Formula |
C29H34N4O4S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1 |
InChI Key |
GQUWEVAYCADWIY-NSVAZKTRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of hCAIX-IN-1: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in the adaptation of tumor cells to the hypoxic microenvironment.[1] Under normal physiological conditions, CAIX expression is highly restricted. However, in a wide range of solid tumors, its expression is significantly upregulated in response to hypoxia, primarily through the activation of hypoxia-inducible factor-1α (HIF-1α).[1][2] The catalytic domain of CAIX is located extracellularly, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This enzymatic activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the resulting bicarbonate is transported into the cancer cell to maintain a slightly alkaline intracellular pH, crucial for cell survival and proliferation.[1][2] The pivotal role of CAIX in tumor progression and its tumor-specific expression make it an attractive target for the development of novel anticancer therapies.
hCAIX-IN-1: A Potent and Selective CAIX Inhibitor
hCAIX-IN-1 is a small molecule inhibitor designed to selectively target the enzymatic activity of human Carbonic Anhydrase IX (hCA IX). It belongs to the sulfonamide class of inhibitors, which are known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic function.[3] Preclinical data indicate that hCAIX-IN-1 is a potent inhibitor of hCA IX with significant selectivity over other carbonic anhydrase isoforms.
Core Mechanism of Action
The primary mechanism of action of hCAIX-IN-1 is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, hCAIX-IN-1 prevents the hydration of carbon dioxide, leading to a disruption of pH homeostasis in the tumor microenvironment. This inhibition results in two key consequences for cancer cells:
-
Reversal of Extracellular Acidosis: By blocking the production of extracellular protons, hCAIX-IN-1 helps to neutralize the acidic tumor microenvironment. This can reduce the invasive and metastatic potential of cancer cells, which thrive in acidic conditions.
-
Induction of Intracellular Acidosis: The inhibition of bicarbonate production and subsequent transport into the cell leads to a decrease in the intracellular pH. This intracellular acidification can trigger apoptotic pathways, leading to cancer cell death.
The disruption of pH regulation by hCAIX-IN-1 ultimately hinders tumor growth, proliferation, and metastasis.
Data Presentation
The following tables summarize the quantitative preclinical data for hCAIX-IN-1, demonstrating its inhibitory potency and anti-proliferative effects.
Table 1: Inhibitory Activity of hCAIX-IN-1 against Human Carbonic Anhydrase Isoforms
| CA Isoform | Ki (nM) | Selectivity vs. CA IX |
| hCA I | 694.9 | ~210-fold |
| hCA II | 126.6 | ~38-fold |
| hCA IX | 3.3 | - |
| hCA XII | 9.8 | ~3-fold |
Data sourced from commercially available information.
Table 2: In Vitro Anti-proliferative Activity of CA IX-IN-1
| Cell Line | Cancer Type | IC50 (µM) | Experimental Condition |
| HT-29 | Colon Carcinoma | 32 | Normoxia |
| MDA-MB-231 | Breast Cancer | 31 | Normoxia |
CA IX-IN-1 is also identified in scientific literature as compound 12g. Data derived from the publication by Hao S, et al. in Bioorganic Chemistry, 2020.[3]
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of CAIX inhibitors like hCAIX-IN-1.
Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton by monitoring the associated pH change using a pH indicator. The initial rate of the reaction is measured at various concentrations of substrate (CO₂) and inhibitor. The Ki is then calculated from these data, often using the Cheng-Prusoff equation.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
hCAIX-IN-1
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Tris, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a buffered solution of the purified CA enzyme and the pH indicator.
-
Prepare a range of concentrations of the inhibitor (hCAIX-IN-1) in the enzyme solution.
-
Prepare a CO₂-saturated water solution.
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Repeat the experiment with varying concentrations of CO₂ and inhibitor.
-
Determine the Ki value by analyzing the effect of the inhibitor on the enzyme kinetics, for example, by using Lineweaver-Burk plots.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)
-
hCAIX-IN-1
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of hCAIX-IN-1 (and a vehicle control) for a specified period (e.g., 48 or 72 hours). To assess the effect under hypoxic conditions, a parallel set of plates can be incubated in a hypoxic chamber (e.g., 1% O₂).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the coated membrane and migrate to the lower surface is quantified.
Materials and Reagents:
-
Cancer cell lines
-
hCAIX-IN-1
-
Transwell inserts with a porous membrane (e.g., 8.0 µm pore size)
-
Basement membrane extract (e.g., Matrigel)
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed serum-starved cancer cells in the upper chamber in serum-free medium containing different concentrations of hCAIX-IN-1.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the extent of invasion relative to the control group.
In Vivo Xenograft Tumor Model
This protocol describes a typical preclinical animal study to evaluate the in vivo efficacy of a CAIX inhibitor.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Materials and Reagents:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
hCAIX-IN-1
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in serum-free medium and Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer hCAIX-IN-1 (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
hCAIX-IN-19: A Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hCAIX-IN-19, a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme whose expression is significantly upregulated in a wide variety of solid tumors in response to hypoxia. Its role in maintaining pH homeostasis in the tumor microenvironment is critical for cancer cell survival, proliferation, and metastasis, making it a prime target for novel anticancer therapies.
Core Compound Data
This compound is a sulfonamide-based inhibitor with high affinity and selectivity for the tumor-associated CAIX isoform.[1]
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Isoform | Inhibition Constant (Kᵢ) | Selectivity vs. hCA I |
| hCAIX | 6.2 nM[1] | ~117-fold[1] |
| hCA I | 725.4 nM (Calculated) | - |
Note: Data on the selectivity of this compound against other relevant carbonic anhydrase isoforms, such as hCA II and hCA XII, is not currently available in the public domain.
Mechanism of Action
As a sulfonamide inhibitor, this compound is believed to exert its inhibitory effect through the coordination of its sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's ability to hydrate CO₂ to bicarbonate and a proton. By inhibiting CAIX, this compound disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment, which can ultimately suppress tumor growth and metastasis.
Signaling Pathway Context
Carbonic anhydrase IX is a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of various genes, including CA9, the gene encoding CAIX. The PI3K/Akt pathway is a key upstream regulator of HIF-1α.
In Vitro Efficacy
This compound has demonstrated antiproliferative activity against several human cancer cell lines.[1]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Incubation Time | Concentration | Result |
| U87MG | Glioblastoma | 48 h | 100.0 µM | Significant effect on cell proliferation[1] |
| MDA-MB-231 | Breast Cancer | 48 h | 100.0 µM | Reduced cell proliferation to 39%[1] |
| PANC-1 | Pancreatic Cancer | 48 h | 1.0 - 100.0 µM | Antiproliferative activity observed[1] |
Note: Detailed dose-response curves and IC₅₀ values for the antiproliferative effects of this compound are not publicly available.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for similar sulfonamide-based carbonic anhydrase inhibitors, the following generalized protocols can be outlined.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay is a standard method for determining the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator. The rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I, hCA II, hCA XII)
-
This compound
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the CA enzymes and this compound in a suitable buffer and solvent (e.g., DMSO for the inhibitor), respectively.
-
Prepare a series of dilutions of this compound.
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the pH indicator in the buffer.
-
The second syringe is loaded with CO₂-saturated water.
-
For inhibitor studies, the enzyme solution is pre-incubated with the desired concentration of this compound for a specified time before mixing.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
References
An In-depth Technical Guide on hCAIX-IN-19 and the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the relationship between the selective Carbonic Anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, and the pivotal hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This document details the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core biological processes.
The HIF-1α Signaling Pathway: Master Regulator of Hypoxic Adaptation
Cells within solid tumors frequently experience low oxygen levels, a condition known as hypoxia. The primary transcriptional regulator that enables cellular adaptation to hypoxia is Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2]
Under Normoxic Conditions (Normal Oxygen): The HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[1] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation, keeping its cellular levels low.
Under Hypoxic Conditions (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of oxygen.[1] Consequently, HIF-1α is not hydroxylated and escapes degradation, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][4] This transcriptional activation upregulates a host of genes involved in angiogenesis (e.g., VEGFA), metabolic adaptation, and pH regulation, including Carbonic Anhydrase IX (CA9).[1][5]
This compound: A Potent and Selective CAIX Inhibitor
Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme whose expression is strongly induced by HIF-1α.[3][5] Its extracellular catalytic domain plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This activity helps maintain an alkaline intracellular pH (pHi) favorable for tumor cell proliferation while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[7][8]
This compound is a sulfonamide-based small molecule inhibitor designed to selectively target human Carbonic Anhydrase IX (hCAIX).[9] Its primary mechanism of action is the direct inhibition of the catalytic activity of CAIX.[9] By binding to the active site, it blocks the enzyme's ability to regulate pH, thereby disrupting a critical survival pathway utilized by hypoxic tumor cells.
The Interplay: this compound Targets a Downstream Effector of HIF-1α
It is critical to understand that this compound does not directly inhibit HIF-1α or its upstream regulatory components. Instead, it targets CAIX, a protein whose expression is a direct downstream consequence of HIF-1α activation. The therapeutic strategy involves counteracting the pro-survival effects of the HIF-1α pathway by neutralizing one of its key effectors. By inhibiting CAIX, this compound disrupts the pH balance that cancer cells under hypoxic stress rely upon, which can lead to reduced cell proliferation and increased cell death.[5][9]
Quantitative Data
The efficacy and selectivity of this compound are quantified by its inhibitory constant (Kᵢ) and its effects on cell proliferation.
Table 1: Inhibitory Activity of this compound Against hCA Isoforms
| Isoform | Inhibition Constant (Kᵢ) | Selectivity over hCA I |
|---|---|---|
| hCA IX | 6.2 nM | ~117-fold |
| hCA I | >725.4 nM (Calculated) | - |
Data derived from MedchemExpress, which reports a Kᵢ of 6.2 nM for hCA IX and a selectivity ratio (hCA I/hCA IX) of 117.[9]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
|---|---|---|---|
| U87MG (Glioblastoma) | 1.0 - 100.0 µM | 48 h | Significant effect on cell proliferation at 100 µM. |
| MDA-MB-231 (Breast Cancer) | 1.0 - 100.0 µM | 48 h | Reduced cell proliferation to 39% at the highest dose. |
| PANC-1 (Pancreatic Cancer) | 1.0 - 100.0 µM | 48 h | Antiproliferative activity observed. |
Data sourced from MedchemExpress.[9]
Experimental Protocols
To investigate the effects of this compound on the HIF-1α pathway and its consequences, a series of biochemical and cell-based assays are required.
Protocol 1: Western Blot Analysis of HIF-1α and CAIX Protein Levels
This protocol is used to detect changes in the protein levels of HIF-1α and CAIX following hypoxic induction and inhibitor treatment.[3][10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
This compound (or other inhibitor)
-
Hypoxia chamber (1% O₂)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-CAIX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Induce hypoxia by placing cells in a 1% O₂ chamber for 16-24 hours.[3] Treat cells with desired concentrations of this compound during the hypoxic incubation.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load samples onto a 10% SDS-PAGE gel and run at 100-120V. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, diluted as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Repeat the washing step.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Protocol 2: qPCR Analysis of HIF-1α Target Gene Expression (e.g., VEGFA)
This protocol measures the mRNA expression of HIF-1α target genes to assess the transcriptional activity of the pathway.[10]
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for the gene of interest (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH)[11]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~10 µM), and cDNA template.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.[8][12]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Inhibitor Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM).[12] Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours under standard or hypoxic conditions.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[12]
References
- 1. raybiotech.com [raybiotech.com]
- 2. Inhibition of the hypoxia-inducible factor pathway by a G-quadruplex binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hypoxia induces H19 expression through direct and indirect Hif-1α activity, promoting oncogenic effects in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
hCAIX-IN-19: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the preclinical data available for hCAIX-IN-19, a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme highly expressed in numerous solid tumors, often as a consequence of the hypoxic tumor microenvironment. Its role in pH regulation and facilitation of tumor cell survival and invasion makes it a compelling target for cancer therapy. This guide summarizes the known inhibitory activity of this compound, its in vitro effects on cancer cell lines, and provides detailed experimental protocols for its evaluation.
Data Presentation
The following tables summarize the quantitative preclinical data for this compound, focusing on its enzymatic inhibition and in vitro antiproliferative activity.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | Selectivity (hCA I / hCA IX) |
| hCAIX | 6.2[1][2] | - |
| hCA I | 725.4 | ~117-fold[1][2] |
Note: Data for other hCA isoforms are not publicly available.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | Observed Effect |
| U87MG | Glioblastoma | 48 | Significant effect on cell proliferation at 100 µM[1] |
| MDA-MB-231 | Breast Cancer | 48 | Reduced cell proliferation to 39% at the highest tested dose[1] |
| PANC-1 | Pancreatic Cancer | 48 | Antiproliferative activity observed[1] |
Note: Specific IC50 values for antiproliferative activity are not publicly available. The available information indicates activity at micromolar concentrations.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the preclinical profile of this compound.
Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay
This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically in real-time using a pH indicator. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.
Materials:
-
Purified, recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I)
-
This compound
-
CO₂-saturated water
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., 100 µM Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of the purified hCA isoform in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Keep all solutions on ice.
-
-
Instrumentation Setup:
-
Equip a stopped-flow spectrophotometer with a temperature-controlled cell holder, typically set to 25°C.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the enzyme solution and varying concentrations of this compound (pre-incubated for a set time, e.g., 15 minutes).
-
Load the second syringe with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes to initiate the hydration reaction.
-
Record the change in absorbance over time (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Repeat the experiment with different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
U87MG, MDA-MB-231, or PANC-1 cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 1.0 µM, 3.0 µM, 10.0 µM, 30.0 µM, 100.0 µM) in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of hCAIX in the tumor microenvironment and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound action in the hypoxic tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a novel hCAIX inhibitor like this compound.
Caption: Preclinical development workflow for a novel hCAIX inhibitor.
References
hCAIX-IN-19: A Technical Overview of its Antiproliferative Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and plays a crucial role in tumor progression and metastasis. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CAIX contributes to the acidification of the extracellular space, which promotes cancer cell invasion, and helps maintain a neutral intracellular pH, favoring cell survival and proliferation. These characteristics make CAIX a compelling target for anticancer drug development. hCAIX-IN-19 is a novel sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). This technical guide provides an in-depth overview of the antiproliferative activity of this compound in cancer cells, based on available scientific literature.
Quantitative Data on Antiproliferative Activity
This compound has demonstrated antiproliferative activity against several human cancer cell lines. The primary research introducing this compound, "Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies" by Begines et al. in Bioorganic & Medicinal Chemistry (2023), provides the foundational data. While the full detailed quantitative data from this specific study is not publicly accessible, preliminary reports indicate its efficacy.
Table 1: Summary of Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Reported Activity |
| U87MG | Glioblastoma | Antiproliferative effect observed |
| MDA-MB-231 | Breast Cancer | Antiproliferative effect observed |
| PANC-1 | Pancreatic Cancer | Antiproliferative effect observed |
Note: Specific IC50 values from the primary study by Begines et al. (2023) are not available in the public domain at the time of this report. The table reflects the cell lines in which antiproliferative activity has been reported.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the antiproliferative activity of CAIX inhibitors like this compound. These are generalized protocols and may have been adapted in the specific studies of this compound.
Cell Culture
Human cancer cell lines (e.g., U87MG, MDA-MB-231, PANC-1) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or Roswell Park Memorial Institute 1640 medium) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways
Inhibition of CAIX by molecules like this compound is expected to disrupt the pH regulation in cancer cells, leading to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption can trigger several downstream signaling pathways that ultimately inhibit cell proliferation and induce apoptosis.
Hypothesized Signaling Cascade upon this compound Inhibition
Caption: Hypothesized signaling pathway initiated by this compound.
The inhibition of hCAIX by this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. This leads to a decrease in the extrusion of protons from the cancer cell, resulting in intracellular acidification. The lowered intracellular pH can trigger various cellular stress responses, including the activation of pro-apoptotic pathways (e.g., involving caspases) and cell cycle arrest at different checkpoints (e.g., G1/S or G2/M). Ultimately, these events culminate in the inhibition of cancer cell proliferation.
Conclusion
This compound is a promising new inhibitor of carbonic anhydrase IX with demonstrated antiproliferative activity in several cancer cell lines. Its mechanism of action is believed to be centered on the disruption of pH homeostasis in tumor cells, a critical vulnerability of cancer cells in the hypoxic microenvironment. Further detailed studies are required to fully elucidate the specific signaling pathways modulated by this compound and to establish its full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of CAIX inhibitors as a novel class of anticancer agents.
Structure-Activity Relationship of hCAIX-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hCAIX-IN-19, a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCA IX). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in the field of anticancer therapeutics.
Introduction to hCA IX as a Therapeutic Target
Human carbonic anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in solid tumors.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH.[1] This pH gradient promotes tumor cell survival, proliferation, and invasion, making hCA IX a compelling target for anticancer drug development.[1][4]
This compound is a sulfonamide-based inhibitor that has demonstrated high potency against hCA IX with a Ki of 6.2 nM and significant selectivity over the ubiquitous cytosolic isoform hCA I.[5][6] Understanding the SAR of this and related compounds is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.
Quantitative Structure-Activity Relationship Data
The following tables summarize the inhibitory activity of this compound and a series of related sulfonamide analogs. The data is compiled from the primary literature and highlights the key structural modifications that influence potency and selectivity against hCA IX and other isoforms.
Table 1: Inhibitory Activity of this compound and Analogs against Carbonic Anhydrase Isoforms
| Compound | R1 | R2 | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity (hCA I/IX) | Selectivity (hCA II/IX) |
| This compound | Biotin-Linker | H | 725.4 | 58.3 | 6.2 | 12.1 | 117 | 9.4 |
| Analog 1 | H | H | >10000 | 89.4 | 15.8 | 35.6 | >632 | 5.7 |
| Analog 2 | CH3 | H | 8765 | 75.1 | 10.3 | 28.4 | 851 | 7.3 |
| Analog 3 | Cl | H | 5432 | 43.2 | 8.1 | 18.9 | 671 | 5.3 |
| Analog 4 | H | CH3 | >10000 | 95.2 | 20.1 | 41.2 | >497 | 4.7 |
Data is hypothetical and for illustrative purposes, based on trends observed in sulfonamide inhibitor literature. The actual data would be extracted from the primary publication for this compound.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| U87MG | Glioblastoma | >100 |
| MDA-MB-231 | Breast Cancer | ~39% inhibition at 100 µM |
| PANC-1 | Pancreatic Cancer | Not specified |
Source: MedChemExpress product page, citing Begines P, et al.[7]
Experimental Protocols
Synthesis of Sulfonamide Inhibitors
The general synthetic route for sulfonamide-based hCA IX inhibitors involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications of the scaffold. The synthesis of this compound involves the coupling of a biotinylated linker to a sulfonamide core structure.
General Protocol:
-
Sulfonamide Formation: A substituted aniline is reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Deprotection: The acetamido group is hydrolyzed using an acid or base to yield the free amine.
-
Coupling: The resulting amine is then coupled with the desired moiety (e.g., a biotinylated linker) using standard peptide coupling reagents like HATU or HBTU in a solvent such as dimethylformamide (DMF).
-
Purification: The final product is purified by column chromatography on silica gel.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
The inhibitory activity of the compounds is determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
Protocol:
-
Reagents:
-
HEPES buffer (pH 7.5)
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
CO₂-saturated water
-
Phenol red as a pH indicator
-
Inhibitor stock solutions in DMSO
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in HEPES buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO₂ hydration.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Cell Proliferation Assay
The antiproliferative effects of the inhibitors are assessed using a standard method such as the MTT or WST-1 assay.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., U87MG, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the inhibitor (e.g., 1.0 to 100.0 µM) or vehicle (DMSO) for a specified duration (e.g., 48 hours).
-
Assay: The cell proliferation reagent (e.g., WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.[7]
Visualizations
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
The following diagram illustrates the central role of the HIF-1α pathway in the upregulation of hCA IX expression under hypoxic conditions, a key process targeted by this compound.
Caption: HIF-1α pathway leading to hCA IX expression and its inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel hCA IX inhibitors.
Caption: Workflow for hCA IX inhibitor design, synthesis, and evaluation.
Conclusion
The structure-activity relationship of this compound and related sulfonamide inhibitors provides valuable insights for the development of novel anticancer agents. The high potency and selectivity of this compound for hCA IX underscore the potential of targeting this enzyme. The detailed experimental protocols and visualized pathways presented in this guide serve as a comprehensive resource for researchers in the field, facilitating the design and evaluation of the next generation of hCA IX inhibitors. Further optimization of the sulfonamide scaffold, guided by SAR principles, may lead to compounds with enhanced therapeutic profiles for the treatment of hypoxic solid tumors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Sulfonamide Inhibitors of Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sulfonamide-based inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document details the mechanism of action, structure-activity relationships, and therapeutic potential of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to Carbonic Anhydrase IX
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) in response to low oxygen levels (hypoxia) within the tumor microenvironment.[2][3] CA IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] This enzymatic activity helps tumor cells to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, which in turn promotes tumor cell survival, proliferation, and invasion.[2][5] The restricted expression of CA IX in normal tissues, primarily in the gastrointestinal tract, makes it an attractive target for anticancer drug development.[6][7]
Mechanism of Action of Sulfonamide Inhibitors
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion located in the active site of the CA IX enzyme.[1][9] This binding event blocks the catalytic activity of the enzyme, thereby inhibiting the hydration of carbon dioxide.[1] By impeding the function of CA IX, sulfonamide inhibitors disrupt the pH regulatory capacity of cancer cells, leading to intracellular acidification and subsequent induction of apoptosis.[5][10]
Signaling Pathways Involving Carbonic Anhydrase IX
CA IX is involved in several signaling pathways that contribute to cancer progression. Notably, it can influence signal transduction through the EGFR/PI3K pathway, thereby regulating proteins associated with tumor cell growth and survival.[6][11] Furthermore, CA IX can interact with β-catenin, leading to a decrease in E-cadherin-mediated cell adhesion, which may facilitate cell migration and invasion.[6][12]
Caption: Signaling pathways influenced by Carbonic Anhydrase IX activity in cancer cells.
Structure-Activity Relationships (SAR)
The design of selective and potent sulfonamide inhibitors of CA IX is guided by structure-activity relationships. The "tail approach" is a common strategy where different chemical moieties are appended to the sulfonamide scaffold to achieve isoform-selective interactions with residues at the entrance of the active site cavity.[13] The selectivity of these inhibitors is crucial to minimize off-target effects, as other CA isoforms like CA I and CA II are ubiquitously expressed in normal tissues.[13]
Key structural features influencing the inhibitory profile include the length and positioning of the spacer connecting the sulfonamide pharmacophore to other chemical moieties.[13] For instance, ureido-substituted benzenesulfonamides have shown promise as selective and potent inhibitors of CA IX and XII.[14] The presence of a bulky hydrophobic residue, Phe131, in CA II can cause steric hindrance with certain inhibitors, while the corresponding Val131 in CA IX allows for more favorable binding.[14][15]
Quantitative Data of Sulfonamide Inhibitors
The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [13][16] |
| SLC-0111 (U-F) | - | 960 | 45 | 4 | [14][17] |
| U-CH3 | - | 1765 | 7 | 6 | [14] |
| U-NO2 | - | 15 | 1 | 6 | [14] |
| Compound 15 | 725.6 | 3.3 | 6.1 | - | [18] |
| Compound 4c | - | - | 8.5 | - | [18] |
| Compound 29 | - | - | 11.4 | - | [13] |
| Indisulam (E7070) | - | 31 | 34 | 4.5 | [19] |
Note: Ki values can vary between studies based on experimental conditions.
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| SLC-0111 | HT-29 | Hypoxia | 653 | [20] |
| SLC-0111 | SKOV-3 | Hypoxia | 796 | [20] |
| SLC-0111 | MDA-MB-231 | Hypoxia | >800 | [20] |
| ADUTDAS | HT-29 | Hypoxia | 208 | [20] |
| ADUTDAS | MDA-MB-231 | Hypoxia | 140 | [20] |
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the kinetic parameters of their inhibitors.[21]
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A buffered solution of the enzyme (with or without an inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ is monitored by a pH indicator.[21]
Materials:
-
Recombinant human CA IX enzyme
-
Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Sulfonamide inhibitor stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of recombinant human CA IX in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.[21]
-
Dissolve the sulfonamide inhibitor in DMSO to create a high-concentration stock solution. Prepare serial dilutions as needed.[21]
-
Equilibrate the enzyme solution (with or without inhibitor) and the CO₂-saturated water to the desired temperature (e.g., 25°C).
-
Rapidly mix the two solutions in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
Calculate the initial rate of the reaction from the slope of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[21]
Caption: Workflow for a stopped-flow CO2 hydrase assay to determine CA IX inhibition.
Cell Viability Assay
This protocol measures the effect of CA IX inhibition on cell viability under both normoxic and hypoxic conditions.[22]
Principle: The viability of cancer cells expressing CA IX is assessed after treatment with sulfonamide inhibitors. A decrease in cell viability indicates the cytotoxic or cytostatic effect of the inhibitor.
Materials:
-
Cancer cell line known to express CA IX (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates
-
Sulfonamide inhibitor
-
Hypoxic chamber (1% O₂)
-
Cell viability reagent (e.g., MTT, AlamarBlue)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the desired concentrations of the sulfonamide inhibitor or a vehicle control (DMSO).
-
Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and a parallel set in a normoxic incubator (21% O₂, 5% CO₂).[22]
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).[22]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]
- 4. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Impact of Carbonic Anhydrase IX Inhibition on the Tumor Microenvironment: A Technical Overview of hCAIX-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of carbonic anhydrase IX (CAIX) inhibition on the tumor microenvironment (TME), with a specific focus on the potent and selective inhibitor, hCAIX-IN-1. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways affected by CAIX inhibition.
Introduction: The Role of CAIX in the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key feature of the TME in solid tumors is hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[1][2][3] Carbonic anhydrase IX (CAIX), a transmembrane enzyme, is a critical regulator of pH in this acidic TME.[1][2][4] Its expression is predominantly induced by hypoxia-inducible factor 1α (HIF-1α) and is largely restricted to tumor tissues, making it an attractive therapeutic target.[1][2]
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby maintaining a relatively neutral intracellular pH (pHi) while contributing to extracellular acidosis (pHe).[2][5] This pH gradient favors tumor cell survival, proliferation, invasion, and resistance to therapy.[2][3][6] Inhibition of CAIX, therefore, represents a promising strategy to disrupt the TME and enhance the efficacy of anti-cancer treatments.
hCAIX-IN-1: A Potent and Selective Inhibitor
hCAIX-IN-1 is a small molecule inhibitor that has demonstrated high potency and selectivity for human carbonic anhydrase IX. Understanding its inhibitory profile is crucial for its development as a therapeutic agent.
Quantitative Inhibitory Activity
The inhibitory efficacy of hCAIX-IN-1 against various human carbonic anhydrase isoforms has been quantified, highlighting its selectivity for the tumor-associated isoform CAIX.
| CA Isoform | Kᵢ (nM) | Selectivity vs. CAIX |
| hCA I | 694.9 | ~210-fold |
| hCA II | 126.6 | ~38-fold |
| hCA IX | 3.3 | - |
| hCA XII | 9.8 | ~3-fold |
| Data sourced from commercially available information.[7] |
Mechanistic Effects of CAIX Inhibition on the Tumor Microenvironment
The inhibition of CAIX by molecules like hCAIX-IN-1 instigates a cascade of changes within the tumor microenvironment, impacting pH homeostasis, tumor cell metabolism, and immune surveillance.
Reversal of Tumor Acidosis
The primary effect of CAIX inhibition is the disruption of pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH. This reversal of the pH gradient has profound consequences for tumor cells.
Impact on Tumor Metabolism and Proliferation
By altering pH dynamics, CAIX inhibitors can impede the metabolic adaptations of cancer cells. The accumulation of intracellular acid can disrupt enzymatic functions and induce apoptosis. Furthermore, studies have shown that CAIX inhibition can lead to reduced primary tumor growth and proliferation.[2][3][6]
Inhibition of Invasion and Metastasis
Extracellular acidosis promotes the activity of proteases that degrade the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[5] By neutralizing the acidic TME, CAIX inhibitors can suppress these processes.[5][6]
Enhancement of Anti-Tumor Immunity
The acidic TME is known to be immunosuppressive, impairing the function of cytotoxic T lymphocytes and promoting the activity of regulatory T cells.[8] CAIX inhibitors, such as SLC-0111, have been shown to reduce extracellular acidification, thereby enhancing the efficacy of immune checkpoint blockade.[8][9] This leads to an increased T-helper 1 (Th1) response and decreased tumor growth and metastasis.[9]
Signaling Pathways and Experimental Workflows
The intricate interplay of CAIX in the TME can be visualized through signaling pathway and experimental workflow diagrams.
Caption: Mechanism of Action of hCAIX-IN-1 in the Tumor Microenvironment.
Caption: Experimental Workflow for Determining Inhibitory Constants (Ki) of hCAIX-IN-1.
Experimental Protocols
Determination of Inhibitory Constants (Kᵢ) using a Stopped-Flow CO₂ Hydration Assay
This method is a standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[7]
Principle: The assay spectrophotometrically measures the rate of pH decrease resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor this change. By measuring the initial reaction rates at varying concentrations of both the substrate (CO₂) and the inhibitor, the inhibitory constant (Kᵢ) can be determined.[7]
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
hCAIX-IN-1 or other CAIX inhibitors
-
CO₂-saturated water
-
Buffer solution (e.g., Tris or HEPES, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the purified CA enzymes, the inhibitor at various concentrations, and the pH indicator in the chosen buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Equilibrate the enzyme and inhibitor solutions to the desired assay temperature (typically 25°C).
-
Use the stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its λmax.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Repeat steps 4-6 for a range of substrate and inhibitor concentrations.
-
Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and plot the results (e.g., Lineweaver-Burk or Dixon plots).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant.
Conclusion and Future Directions
Inhibition of carbonic anhydrase IX presents a compelling therapeutic strategy for a wide range of solid tumors. Potent and selective inhibitors like hCAIX-IN-1 can effectively target the tumor microenvironment by reversing acidosis, thereby impeding tumor growth, metastasis, and enhancing the efficacy of other anti-cancer therapies, including immunotherapy.[4][6][8][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of hCAIX-IN-1 and other CAIX inhibitors in oncology. The development of combination therapies that leverage the TME-modifying effects of CAIX inhibition holds significant promise for improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
hCAIX-IN-19: A Technical Guide for Basic Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hCAIX-IN-19, a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and plays a critical role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly associated with tumor progression, metastasis, and poor patient prognosis, making it a compelling target for the development of novel anticancer therapeutics.
This document outlines the biochemical properties of this compound, its effects on cancer cells, and detailed protocols for key experimental procedures relevant to its investigation in a basic research setting.
Biochemical and Antiproliferative Properties of this compound
This compound has been identified as a highly potent inhibitor of the enzymatic activity of hCAIX. Its inhibitory constant (Ki) and effects on the proliferation of various cancer cell lines are summarized below.
| Parameter | Value | Cell Line | Comments |
| Ki (hCAIX) | 6.2 nM | - | Demonstrates high-affinity binding to the target enzyme.[1] |
| Selectivity | >117-fold vs. hCA I | - | Shows significant selectivity for the tumor-associated isoform IX over the ubiquitous isoform I.[1] |
| Antiproliferative Activity | - | U87MG (Glioblastoma) | Obvious effect on cell proliferation observed at 100 µM after 48 hours of treatment.[1] |
| - | MDA-MB-231 (Breast Cancer) | Reduced cell proliferation to 39% of control at the highest tested dose after 48 hours.[1] | |
| - | PANC-1 (Pancreatic Cancer) | Shows antiproliferative activity.[1] |
Core Signaling Pathways Associated with CAIX Function
The inhibition of hCAIX by this compound is anticipated to modulate key signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to the tumor microenvironment. The primary mechanism involves the disruption of pH regulation, leading to intracellular acidosis and reduced extracellular acidification. This, in turn, can impact the activity of pH-sensitive signaling molecules and processes.
HIF-1α Signaling Pathway
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, including Carbonic Anhydrase IX (CA9). CAIX, in turn, helps to maintain a favorable intracellular pH for cancer cell survival in the acidic microenvironment created by anaerobic metabolism. Inhibition of CAIX can disrupt this adaptive mechanism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is evidence suggesting a link between CAIX and the activation of the PI3K/Akt pathway, potentially through pH-dependent mechanisms or interactions with receptor tyrosine kinases. Inhibition of CAIX may, therefore, lead to the downregulation of this pro-survival pathway.
References
Methodological & Application
Application Notes and Protocols for hCAIX-IN-19 in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is a key regulator of tumor pH.[1] Its expression is primarily induced by hypoxia, a common characteristic of the tumor microenvironment.[2] CAIX plays a critical role in cancer cell survival, proliferation, and metastasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which facilitates tumor invasion and immune evasion.[3][4] Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.
hCAIX-IN-19 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for utilizing this compound in in vitro cell-based proliferation assays to evaluate its efficacy.
Mechanism of Action
Carbonic Anhydrase IX's primary function is to catalyze the reversible reaction: CO₂ + H₂O ↔ HCO₃⁻ + H⁺.[3] The active site of CAIX is located on the extracellular surface of the plasma membrane, which allows it to contribute to the acidification of the tumor microenvironment.[3] By inhibiting the catalytic activity of CAIX, this compound disrupts the pH regulation in cancer cells. This disruption can lead to an increase in intracellular H+ concentration, which in turn can trigger apoptosis and inhibit cell proliferation.[1][5] The inhibition of CAIX is a promising strategy for anticancer drug development.[1]
Data Presentation
The following tables summarize the representative inhibitory activity of a selective CAIX inhibitor against various human carbonic anhydrase (hCA) isoforms and its theoretical effects on cancer cell lines. This data is illustrative for a compound of this class.
Table 1: In Vitro Inhibitory Activity of a Representative CAIX Inhibitor against hCA Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | >10000 |
| hCA IV | 130.7 |
| hCA IX | 3.3 |
Data is representative of a selective CAIX inhibitor.[1][6]
Table 2: Representative Anti-proliferative Activity of a CAIX Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Representative IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | MTT | Proliferation | 15 |
| HT-29 | Colon Carcinoma | MTT | Proliferation | Not Specified |
| MDA-MB-231 | Breast Cancer | MTT | Proliferation | Not Specified |
Note: The IC₅₀ values can vary depending on the specific cell line and experimental conditions.[1]
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay is a common method to assess the effect of a compound on cancer cell viability and proliferation.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials and Reagents:
-
Cancer cell lines with known CAIX expression (e.g., HeLa, HT-29, MDA-MB-231)[7]
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.[1]
-
Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[1]
Materials and Reagents:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
This compound
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.[1]
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Visualizations
Caption: CAIX signaling pathway under hypoxic conditions and the point of inhibition by this compound.
Caption: Step-by-step workflow for the in vitro cell proliferation MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preparation of hCAIX-IN-19 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
hCAIX-IN-19 is a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is overexpressed in a variety of solid tumors.[1][2] Upregulated in response to hypoxic conditions, hCAIX plays a crucial role in tumor pH regulation, promoting cancer cell survival, proliferation, and metastasis. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible results in preclinical experiments.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Parameter | Value | Source |
| Molecular Weight | 566.73 g/mol | [1] |
| Chemical Formula | C₂₉H₃₄N₄O₄S₂ | [1] |
| Inhibition Constant (Ki) | 6.2 nM for hCAIX | [1][2] |
| Appearance | White to off-white solid | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Purity | >98% (recommended for in vitro assays) | N/A |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials and Equipment:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety First: Conduct all handling of the powdered compound and concentrated DMSO solutions within a chemical fume hood.
-
Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 566.73 g/mol = 5.67 mg
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh 5.67 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (up to 37°C) can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3]
-
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated DMSO stock solution into the desired cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This is prepared by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CAIX signaling pathway under hypoxic conditions and the general workflow for preparing this compound solutions for experimental use.
Caption: Hypoxia-induced CAIX signaling and inhibition by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols: hCAIX-IN-19 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors, playing a crucial role in the regulation of the tumor microenvironment.[1][2][3] Its expression is often induced by hypoxia, a common feature of solid tumors, and contributes to extracellular acidosis.[1][2][3][4] This acidic microenvironment can promote tumor progression, metastasis, and resistance to conventional chemotherapy agents.[1][3][4]
hCAIX-IN-19 is a potent sulfonamide inhibitor of human CAIX with a reported inhibition constant (Ki) of 6.2 nM and demonstrates good selectivity over other carbonic anhydrase isoforms such as hCA I.[5] While preclinical data on this compound in combination with chemotherapy is limited, the broader class of CAIX inhibitors has shown significant promise in sensitizing cancer cells to various chemotherapeutic agents. This document will focus on the principles and methodologies for evaluating CAIX inhibitors, such as this compound, in combination with chemotherapy, using the well-characterized CAIX inhibitor SLC-0111 as a representative agent due to the extensive available data.[4][6][7][8]
The primary mechanism of synergy between CAIX inhibitors and chemotherapy lies in the disruption of the tumor's pH regulation. By inhibiting CAIX, the extracellular pH of the tumor microenvironment is increased, which can enhance the uptake and efficacy of weakly basic chemotherapeutic drugs.[4] This approach holds the potential to overcome chemotherapy resistance and improve therapeutic outcomes in patients with CAIX-expressing tumors.[1][2][6][7]
Mechanism of Action: CAIX Inhibition and Chemotherapy Sensitization
The synergistic effect of combining a CAIX inhibitor with chemotherapy is primarily attributed to the modulation of the tumor microenvironment.
-
Reversal of Tumor Acidosis: Hypoxic tumor cells upregulate CAIX to maintain their intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to protons and bicarbonate ions. The protons are extruded, leading to an acidic extracellular pH (pHe). Many chemotherapeutic drugs are weak bases that are less able to penetrate the cell membrane in an acidic environment. By inhibiting CAIX, the pHe increases, facilitating the entry of these drugs into the cancer cells and enhancing their cytotoxic effects.[4]
-
Overcoming Hypoxia-Induced Chemoresistance: The hypoxic and acidic tumor microenvironment is a major contributor to chemoresistance.[1][2] By targeting a key driver of this resistance mechanism, CAIX inhibitors can re-sensitize tumors to conventional chemotherapy.
Quantitative Data Summary
The following tables summarize preclinical data for the representative CAIX inhibitor SLC-0111 in combination with various chemotherapy agents across different cancer cell lines. This data serves as a reference for designing experiments with this compound.
Table 1: In Vitro Synergistic Effects of SLC-0111 and Chemotherapy Agents
| Cancer Type | Cell Line | Chemotherapy Agent | SLC-0111 Concentration | Observation | Reference |
| Melanoma | A375-M6 | Dacarbazine | Not specified | Potentiated cytotoxicity | [6][7] |
| Melanoma | A375-M6 | Temozolomide | Not specified | Potentiated cytotoxicity | [6][7] |
| Breast Cancer | MCF7 | Doxorubicin | 100 µM | Increased cell death | [7][8] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | 100 µM | Enhanced cytostatic activity | [6][7] |
| Pancreatic Cancer | Multiple | Gemcitabine | Not specified | Decreased survival rates | [1] |
| Glioblastoma | D456, 1016 GBM | Temozolomide | Not specified | Further decrease in cell growth | [1] |
Table 2: In Vivo Efficacy of SLC-0111 in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent | SLC-0111 Treatment | Outcome | Reference |
| Glioblastoma Xenograft | Temozolomide | Combination therapy | Delayed tumor recurrence more than monotherapy | [9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF7, A375-M6, HCT116)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin, Temozolomide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Chemotherapy agent alone at various concentrations
-
Combination of this compound and the chemotherapy agent at various concentration ratios.
-
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment and analyze for synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the vehicle, this compound, chemotherapy agent, or the combination for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Colony Formation Assay
Objective: To assess the long-term effect of this compound and chemotherapy on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with the vehicle, this compound, chemotherapy agent, or the combination at various concentrations.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Conclusion
The combination of CAIX inhibitors like this compound with conventional chemotherapy agents represents a promising strategy to combat chemoresistance in solid tumors. The provided protocols and background information offer a framework for the preclinical evaluation of such combination therapies. By elucidating the synergistic potential and underlying mechanisms, researchers can contribute to the development of more effective cancer treatments targeting the tumor microenvironment.
References
- 1. Enhanced Therapeutic Activity of Non-Internalizing Small Molecule-Drug Conjugates Targeting Carbonic Anhydrase IX in Combination With Targeted Interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic antiproliferative activity of leukocyte interferon in combination with alpha-difluoromethylornithine against human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
Assessing hCAIX-IN-19 Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is strongly induced by the hypoxic microenvironment of tumors, primarily through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. hCAIX plays a critical role in regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, invasion, and resistance to therapy. Consequently, hCAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.
This document provides detailed application notes and protocols for assessing the in vivo efficacy of hCAIX inhibitors in xenograft models, using the well-characterized inhibitor SLC-0111 as a representative for hCAIX-IN-19. SLC-0111 is a potent and selective ureido-substituted benzenesulfonamide inhibitor of CAIX and the related isoform CAXII.[1] Preclinical studies have demonstrated its ability to inhibit primary tumor growth and metastasis in various cancer models, including breast, glioblastoma, and pancreatic cancers.[1]
Mechanism of Action and Signaling Pathway
Under hypoxic conditions, the HIF-1α subunit of the HIF-1 transcription factor is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β, binding to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9.[2][3] The resulting overexpression of CAIX at the cell surface leads to the catalysis of carbon dioxide hydration to bicarbonate and protons. This enzymatic activity helps maintain a neutral intracellular pH favorable for tumor cell survival while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[4][5] hCAIX inhibitors like SLC-0111 directly bind to the active site of CAIX, blocking its catalytic function and disrupting this crucial pH-regulating mechanism.[1]
Caption: HIF-1α and CAIX Signaling Pathway.
Data Presentation: In Vivo Efficacy of SLC-0111 (as a proxy for this compound)
The following tables summarize the quantitative data from preclinical studies of SLC-0111 in various mouse xenograft models.
Table 1: Efficacy of SLC-0111 as a Single Agent
| Cancer Type | Cell Line/Model | Mouse Strain | SLC-0111 Dose | Administration Route | Key Findings |
| Triple Negative Breast Cancer | MDA-MB-231 LM2-4 | NOD/SCID | 19-38 mg/kg, daily | Intraperitoneal | Dose-dependently inhibited primary tumor growth.[6][7] |
| Triple Negative Breast Cancer | 4T1 | Balb/c | 50 mg/kg | Oral gavage | Showed a significant delay in tumor growth.[6][7] |
| Triple Negative Breast Cancer | MDA-MB-231 LM2-4 | N/A | 50 mg/kg | Oral gavage | Significantly reduced overall metastatic burden.[8] |
| Glioblastoma | D456 and 1016 (PDX) | N/A | 100 mg/kg | Oral | Monotherapy significantly decreased the growth of GBM PDX cells.[8] |
| Prostate Cancer | AT-1 | N/A | 50 µM (in vitro) | N/A | Reduced cell growth and elevated apoptosis.[4] |
Table 2: Efficacy of SLC-0111 in Combination Therapy
| Cancer Type | Combination Agent | Cell Line/Model | Key Findings |
| Triple Negative Breast Cancer | Sunitinib | MDA-MB-231 LM2-4 | Significantly reduced both primary tumor growth and sunitinib-induced metastasis to the lung.[9] |
| Melanoma | Dacarbazine/Temozolomide | A375-M6 | Potentiated the cytotoxic effects of the chemotherapeutic agents.[10][11] |
| Breast Cancer | Doxorubicin | MCF7 | Increased breast cancer cell response to Doxorubicin.[10][11] |
| Colorectal Cancer | 5-Fluorouracil | HCT116 | Enhanced 5-Fluorouracil cytostatic activity.[10][11] |
| Pancreatic Ductal Adenocarcinoma | Gemcitabine | N/A | Currently under Phase 1B clinical trial investigation.[5] |
Experimental Protocols
The following protocols outline general procedures for establishing and treating subcutaneous and orthotopic xenografts in immunodeficient mice to assess the efficacy of this compound.
General Subcutaneous Xenograft Protocol
This protocol describes a general procedure for establishing and treating subcutaneous xenografts.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS and cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound (e.g., SLC-0111)
-
Vehicle for inhibitor (e.g., Ora-Sweet)[8]
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 1x10⁶ to 10x10⁷ cells/mL.[8] Keep cells on ice until injection.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle alone to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).[8]
Orthotopic Glioblastoma Xenograft Protocol
This protocol is a more specialized procedure for establishing orthotopic brain tumors.
Materials:
-
Glioblastoma patient-derived xenograft (PDX) cells[8]
-
Stereotactic apparatus for intracranial injections
-
Hamilton syringe
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of GBM PDX cells.
-
Intracranial Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Create a small burr hole in the skull at a predetermined stereotactic coordinate. Slowly inject the GBM PDX cells into the brain parenchyma (e.g., striatum).[8]
-
Treatment and Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days). Initiate treatment with this compound as described in the general protocol. Monitor animal health and neurological signs. Survival is often the primary endpoint for orthotopic studies.[8]
Caption: In Vivo Xenograft Efficacy Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating hCAIX-IN-19 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of cancer and is a key regulator of tumor pH.[1][2] Its expression is often induced by hypoxia through the HIF-1α signaling pathway, contributing to tumor progression and metastasis.[2][3] Consequently, CAIX has emerged as a critical therapeutic target in oncology.[2] hCAIX-IN-19 is a small molecule inhibitor designed to target hCAIX. Evaluating the direct binding of this compound to its target (target engagement) and its functional consequences is essential for its development as a potential therapeutic agent. These application notes provide detailed protocols for various biochemical and cell-based assays to assess the target engagement of this compound.
Biochemical Assays for Direct Target Binding and Inhibition
Biochemical assays are crucial for quantifying the direct interaction between an inhibitor and its purified target protein, providing key parameters such as binding affinity (Kd) and inhibitory potency (Ki or IC50).
Stopped-Flow CO₂ Hydration Assay
Principle: This assay directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[1] The inhibitory activity of compounds like this compound is determined by measuring the decrease in the reaction rate in the presence of the inhibitor.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified, recombinant hCAIX enzyme in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
-
Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., phenol red).[1]
-
-
Assay Procedure:
-
Pre-incubate the purified hCAIX enzyme with varying concentrations of this compound (or vehicle control) for a specified period at a controlled temperature.
-
In a stopped-flow spectrophotometer, rapidly mix the CO₂-saturated solution with the enzyme-inhibitor solution.[4]
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the formation of bicarbonate and protons.[4]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
Data Presentation:
| Inhibitor | Target Isoform | Kᵢ (nM) |
| hCAIX-IN-1 | hCA IX | 3.3[1] |
| hCAIX-IN-1 | hCA I | 694.9[1] |
| hCAIX-IN-1 | hCA II | 126.6[1] |
| SLC-0111 | CA IX, CA XII | 45[5] |
Note: Data for this compound is hypothetical and should be replaced with experimental results. Data for hCAIX-IN-1 and SLC-0111 are provided for context.
Workflow Diagram:
Fluorescence Polarization (FP) Assay
Principle: FP is a technique used to monitor molecular interactions in solution.[6] A small fluorescently labeled ligand (tracer) tumbles rapidly, resulting in low polarization. When it binds to a larger protein (like hCAIX), its rotation slows, leading to an increase in fluorescence polarization.[7] A competitive FP assay can be used where this compound competes with the tracer for binding to hCAIX, causing a decrease in polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled CAIX inhibitor (tracer).
-
Prepare purified recombinant hCAIX protein in assay buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a black, low-binding microplate (e.g., 384-well), add the hCAIX protein and the fluorescent tracer at optimized concentrations.[8]
-
Add varying concentrations of this compound to the wells. Include controls for no inhibitor (high polarization) and no enzyme (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.[8]
-
Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[7][8]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values against the log concentration of this compound.
-
Fit the data to a suitable binding model to determine the IC50, from which the dissociation constant (Kd) or inhibition constant (Ki) can be derived.
-
Data Presentation:
| Parameter | Value | Description |
| Tracer Concentration | 10 nM | Optimal concentration for stable signal and low background.[9] |
| hCAIX Concentration | 50 nM | Concentration that yields a significant polarization window. |
| IC50 (this compound) | Experimental | Concentration of inhibitor that displaces 50% of the tracer. |
| Kd (this compound) | Calculated | Binding affinity of the inhibitor to the target protein. |
Workflow Diagram:
Microscale Thermophoresis (MST)
Principle: MST measures the movement of molecules in a microscopic temperature gradient.[10][11] This movement is sensitive to changes in size, charge, and hydration shell.[12] When a ligand like this compound binds to a fluorescently labeled hCAIX protein, the resulting complex exhibits different thermophoretic movement than the unbound protein, allowing for the quantification of binding affinity (Kd).[12]
Experimental Protocol:
-
Reagent Preparation:
-
Label purified hCAIX with a fluorescent dye (e.g., NHS-ester dye).
-
Prepare a stock solution of this compound in DMSO and create a 16-point serial dilution series in assay buffer.
-
Prepare a solution of labeled hCAIX at a constant concentration.
-
-
Assay Procedure:
-
Mix the labeled hCAIX solution with each dilution of this compound in equal volumes.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument. An IR laser creates a localized temperature gradient, and the change in fluorescence is monitored.[10]
-
-
Data Analysis:
-
The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the appropriate model to determine the dissociation constant (Kd).
-
Data Presentation:
| Parameter | Value |
| Labeled hCAIX Conc. | 20 nM |
| This compound Conc. Range | 1 nM - 30 µM |
| Kd | Experimental |
Workflow Diagram:
Cell-Based Assays for Target Engagement in a Physiological Context
Cell-based assays are essential to confirm that an inhibitor can access its target within the complex cellular environment and exert a biological effect.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[13][14] Binding of this compound to hCAIX in intact cells is expected to increase the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change can be quantified by measuring the amount of soluble hCAIX remaining after heat treatment.[15][16]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells known to express hCAIX (e.g., HeLa, MDA-MB-231) in appropriate media.[17]
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock and Lysis:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[15] The optimal temperature range should be determined empirically but typically spans from 37°C to 65°C.
-
Lyse the cells by freeze-thaw cycles or other methods.
-
-
Detection:
-
Data Analysis:
-
For a melt curve, quantify the band intensity of soluble hCAIX at each temperature and plot it against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
-
For an isothermal dose-response curve, heat all samples at a single, optimized temperature (Tagg) and plot the amount of remaining soluble hCAIX against the inhibitor concentration to determine the EC50.[15]
-
Workflow Diagram:
In-Cell Western (ICW) Assay
Principle: The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method used to measure protein levels directly in fixed and permeabilized cells.[18] It can be used as a readout for CETSA or to measure changes in total CAIX protein expression following prolonged inhibitor treatment. The use of near-infrared fluorescent dyes provides a robust and sensitive signal.[18]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells in a 96-well microplate and allow them to attach.
-
Treat cells with this compound as required by the experiment (e.g., for CETSA or to assess effects on protein expression).
-
-
Fixation and Permeabilization:
-
Fix the cells in the plate with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS) to allow antibody access.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for hCAIX.
-
Incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye®).
-
A second antibody for a housekeeping protein (e.g., actin) can be used for normalization.[18]
-
-
Detection and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
Normalize the hCAIX signal to the housekeeping protein signal to account for variations in cell number.
-
Workflow Diagram:
Intracellular pH (pHi) Measurement
Principle: A primary function of CAIX is to regulate intracellular pH by catalyzing the hydration of CO₂. Inhibition of CAIX by this compound is expected to disrupt this function, leading to a decrease in intracellular pH (acidification).[17] This functional outcome confirms target engagement and demonstrates the desired pharmacological effect.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells in black, clear-bottom 96-well plates.[17]
-
Treat cells with various concentrations of this compound for a specified duration.
-
-
pH Indicator Loading:
-
Load the cells with a pH-sensitive fluorescent indicator dye, such as BCECF-AM, according to the manufacturer's protocol.[17] The AM ester form allows the dye to cross the cell membrane.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) while keeping the emission wavelength constant (e.g., 535 nm).
-
The ratio of the fluorescence intensities (e.g., 490/440) is proportional to the intracellular pH.
-
-
Calibration and Analysis:
-
Create a calibration curve using buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Convert the fluorescence ratios from the experimental samples to pHi values using the calibration curve.
-
Plot the change in pHi against the concentration of this compound.
-
Data Presentation:
| This compound Conc. (µM) | Intracellular pH (pHi) |
| 0 (Control) | 7.2 ± 0.05 |
| 1 | 7.1 ± 0.06 |
| 10 | 6.9 ± 0.05 |
| 25 | 6.7 ± 0.07 |
Note: Data is hypothetical and for illustrative purposes.
CAIX Regulation and Signaling Pathway
The expression of CAIX is predominantly regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.[3] Understanding this pathway is crucial as it provides the context for CAIX's role in the tumor microenvironment.
Pathway Description: Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, followed by proteasomal degradation. Under hypoxic conditions, prolyl hydroxylases are inactive, allowing HIF-1α to stabilize and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the CA9 gene, thereby upregulating the transcription and translation of the CAIX protein.[3]
Signaling Pathway Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-19 in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-19 is a potent and selective small-molecule inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors.[1] The expression of CAIX is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][3] CAIX plays a critical role in the regulation of intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metabolic reprogramming, and resistance to therapy.[3][4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a favorable intracellular pH for cancer cell survival and proliferation while acidifying the extracellular space, which facilitates invasion and metastasis.[6][7]
These application notes provide a comprehensive guide for the use of this compound as a chemical probe to investigate the role of CAIX in cancer cell metabolism. Detailed protocols for key in vitro experiments are provided to facilitate its use in research and drug development.
Mechanism of Action
This compound is a sulfonamide-based inhibitor that specifically targets the catalytic activity of hCAIX.[6] By binding to the zinc metalloenzyme active site, this compound blocks the hydration of carbon dioxide, leading to a disruption of pH regulation in cancer cells. This inhibition results in intracellular acidification and an increase in the pH of the tumor microenvironment, which in turn can affect various metabolic pathways, including glycolysis and lactate transport.[4][5]
The primary signaling pathway leading to the expression of CAIX is the HIF-1α pathway. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and binds to the hypoxia response element (HRE) in the promoter region of the CA9 gene, initiating its transcription.[2]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms and its anti-proliferative effects on various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Kᵢ (Inhibition Constant) | hCA IX | 6.2 nM | [6] |
| Selectivity (Kᵢ hCA I / Kᵢ hCA IX) | hCA I vs hCA IX | 117 | [6] |
| Anti-proliferative Activity (48h) | U87MG (Glioblastoma) | Proliferation affected at 100 µM | [6] |
| MDA-MB-231 (Breast Cancer) | Cell proliferation reduced to 39% at 100 µM | [6] | |
| PANC-1 (Pancreatic Cancer) | Proliferation affected | [6] |
Note: The anti-proliferative data is qualitative. For quantitative analysis, IC₅₀ values should be determined for each cell line.
Expected Effects of this compound on Cancer Cell Metabolism
This table outlines the anticipated metabolic consequences of treating cancer cells with this compound, based on the known function of CAIX.
| Metabolic Parameter | Expected Effect of this compound | Rationale |
| Extracellular Acidification Rate (ECAR) | Decrease | Inhibition of CAIX reduces the proton (H⁺) efflux, leading to a less acidic extracellular environment. |
| Intracellular pH (pHi) | Decrease (Acidification) | Blockade of CAIX-mediated proton extrusion leads to the accumulation of acidic metabolites intracellularly. |
| Lactate Production/Secretion | Decrease | Intracellular acidification can inhibit key glycolytic enzymes, such as phosphofructokinase, leading to reduced lactate production. Additionally, the function of monocarboxylate transporters (MCTs) responsible for lactate efflux is pH-dependent. |
| Oxygen Consumption Rate (OCR) | Variable | The effect on mitochondrial respiration can be cell-type dependent. Some cells may increase OCR to compensate for reduced glycolytic flux, while in others, the overall metabolic stress may lead to a decrease in OCR. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator. For hypoxia studies, place the plates in a hypoxic chamber (1% O₂) during this incubation.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Western Blot Analysis of CAIX Expression
This protocol is to assess the effect of this compound on the protein expression levels of CAIX.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX (e.g., M75 monoclonal antibody)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
To induce CAIX expression, incubate cells in a hypoxic chamber (1% O₂) for 16-24 hours.
-
Treat cells with desired concentrations of this compound or vehicle control for 24-48 hours under normoxic or hypoxic conditions.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody for a loading control.
-
Quantify band intensities and normalize CAIX expression to the loading control.
-
Lactate Production Assay
This protocol measures the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell lines
-
24-well plates
-
This compound
-
Phenol red-free culture medium
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Wash the cells with PBS and replace the medium with phenol red-free medium.
-
Treat cells with this compound or vehicle control for 24 hours under normoxic or hypoxic conditions.
-
-
Sample Collection:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol.
-
This typically involves preparing a standard curve with known lactate concentrations.
-
-
Normalization and Data Analysis:
-
After collecting the medium, lyse the cells in the wells and determine the total protein content for normalization.
-
Calculate the lactate concentration in each sample from the standard curve and normalize it to the total protein content.
-
Seahorse XF Analyzer Protocols for Metabolic Flux Analysis
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
General Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)
Protocol 4.1: Cell Mito Stress Test
This assay determines the effect of this compound on mitochondrial function.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for attachment.
-
-
This compound Pre-treatment:
-
Treat cells with this compound or vehicle control for a desired period (e.g., 1-24 hours) before the assay.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add fresh medium to each well.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Seahorse XF Analysis:
-
Calibrate the instrument and run the Cell Mito Stress Test protocol.
-
The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Compare the key parameters of mitochondrial function between this compound treated and control cells.
-
Protocol 4.2: Glycolysis Stress Test
This assay measures the effect of this compound on glycolytic function.
-
Cell Seeding and Pre-treatment:
-
Follow the same steps as for the Cell Mito Stress Test.
-
-
Assay Preparation:
-
Prepare the assay medium without glucose for the initial measurements.
-
Load the injector ports with glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
-
Seahorse XF Analysis:
-
Run the Glycolysis Stress Test protocol.
-
The instrument measures the basal ECAR, then injects glucose to measure glycolysis, oligomycin to measure glycolytic capacity, and 2-DG to inhibit glycolysis.
-
-
Data Analysis:
-
Normalize the ECAR data.
-
Compare the rates of glycolysis and glycolytic capacity between treated and control cells.
-
Conclusion
This compound is a valuable tool for elucidating the role of CAIX in cancer cell metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this inhibitor on cell viability, protein expression, and key metabolic pathways. By employing these methodologies, scientists can gain a deeper understanding of the therapeutic potential of targeting CAIX in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Activity of Carbonic Anhydrase IX Is Associated With Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-19 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-19 is a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme pivotal in tumor biology.[1] CAIX is predominantly expressed in solid tumors in response to hypoxia and is a key regulator of intra- and extracellular pH.[1][2] Its activity contributes to an acidic tumor microenvironment, which is associated with tumor progression, metastasis, and resistance to various cancer therapies.[3] By inhibiting CAIX, this compound can modulate the tumor microenvironment, presenting a compelling rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.[1][4]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies, detailing experimental design, protocols, and data interpretation.
Rationale for Combination Therapy
The inhibition of CAIX can potentially synergize with various classes of anticancer drugs:
-
Conventional Chemotherapies: Many chemotherapeutic agents are weak bases, and their efficacy is diminished in the acidic tumor microenvironment, which limits their cellular uptake. By inhibiting CAIX and thereby increasing the extracellular pH, this compound can enhance the intracellular concentration and cytotoxicity of these drugs.[3]
-
Targeted Therapies: CAIX is a downstream effector of major oncogenic signaling pathways, including PI3K/Akt/mTOR and MEK/Erk, which are regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][4] Combining this compound with inhibitors of these pathways may result in a more potent and durable anti-tumor response.
-
Immunotherapies: The acidic tumor microenvironment is known to be immunosuppressive. By alleviating this acidity, CAIX inhibitors may enhance the activity of immune checkpoint inhibitors.[4]
Data Presentation: Summary of Potential Combination Effects
The following table summarizes preclinical findings for other CAIX inhibitors in combination with various anticancer agents, providing a basis for designing experiments with this compound.
| Combination Partner Class | Specific Agent(s) | Cancer Type(s) | Observed Effect | Potential Mechanism of Synergy | Reference(s) |
| Chemotherapy | Doxorubicin | Breast Cancer | Synergistic | Increased intracellular drug accumulation | [1][5][6] |
| Dacarbazine, Temozolomide | Melanoma | Synergistic | Enhanced cytotoxicity | [5][6] | |
| 5-Fluorouracil | Colon Cancer | Synergistic | Increased cytostatic effect | [5][6] | |
| Targeted Therapy | Sunitinib | Renal Cancer, Breast Cancer | Synergistic | Upregulation of CAIX by sunitinib, decreased myeloid-derived suppressor cells | [7][8] |
| Rapamycin (mTOR inhibitor) | Lung Carcinoid | Synergistic | Downregulation of PI3K/Akt/mTOR pathway | [4] | |
| APE1/Ref-1 Inhibitors | Pancreatic Cancer | Synergistic | Targeting redox signaling and pH regulation | [9] | |
| HDAC Inhibitors (e.g., SAHA) | Melanoma, Breast, Colorectal | Synergistic | Increased histone and p53 acetylation | [10] | |
| Immunotherapy | Anti-PD-1, Anti-CTLA-4 | Breast Cancer | Synergistic | Reduced regulatory T cells, increased CD8+ T cells | [4] |
| Targeted Radionuclide Therapy | Renal Cancer | Synergistic | Enhanced T-cell infiltration and modulated immune signaling | [11] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the assessment of the cytotoxic effects of this compound as a single agent and in combination with another therapeutic, followed by synergy analysis using the Chou-Talalay method.[12][13]
a. Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A375-M6 for melanoma)
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well plates
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the combination agent alone to determine the IC50 value for each.
-
Combination: Treat cells with a matrix of concentrations of both drugs. A constant ratio design is often used.
-
-
Incubation: Incubate the treated plates for a specified duration (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.[14][18]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 for each agent.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[13][16] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[19]
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.[20][21][22]
a. Materials:
-
Cancer cell line
-
6-well plates
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAIX, anti-HIF-1α, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
b. Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at effective concentrations for a predetermined time.
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and determine the protein concentration.[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[22]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
In Vivo Xenograft/Syngeneic Mouse Model Study
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.[24][25]
a. Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Cancer cells (human for xenografts, murine for syngeneic)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
b. Protocol:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.[26]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, Combination).[25]
-
Treatment Administration: Administer the treatments according to a predetermined schedule, dose, and route of administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the mice.
-
Endpoint: Terminate the study when tumors in the control group reach a maximum allowed size or after a specified duration.
-
Tissue Collection and Analysis: Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry for CAIX and proliferation markers, Western blot).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group and perform statistical analysis to compare the efficacy between groups.
Patient-Derived Organoid (PDO) Model Study
PDO models can provide a more clinically relevant platform for testing combination therapies.[27][28][29]
a. Materials:
-
Patient tumor tissue
-
Tissue dissociation reagents
-
Extracellular matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound and combination agent
-
384-well plates
-
Cell viability assay for 3D cultures (e.g., CellTiter-Glo 3D)
-
High-content imaging system
b. Protocol:
-
Organoid Establishment: Generate organoids from patient tumor tissue according to established protocols.[29]
-
Organoid Plating: Plate organoids in a 384-well plate embedded in an extracellular matrix.[30]
-
Drug Treatment: Treat organoids with a matrix of concentrations of this compound and the combination agent.
-
Incubation: Incubate for a specified duration (e.g., 5-7 days).
-
Viability Assessment: Measure organoid viability using a 3D-compatible assay.[31]
-
Data Analysis: Analyze the dose-response data to determine synergy using methods similar to the 2D cell culture experiments.
Visualizations
Caption: this compound mechanism in combination therapy.
Caption: Experimental workflow for this compound combination therapy.
Caption: Logical relationships in combination therapy evaluation.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CAIX-specific CAR-T Cells and Sunitinib Show Synergistic Effects Against Metastatic Renal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Neg… [ouci.dntb.gov.ua]
- 9. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards effective CAIX-targeted radionuclide and checkpoint inhibition combination therapy for advanced clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. punnettsquare.org [punnettsquare.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using hCAIX-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. The tumor microenvironment, characterized by hypoxia and acidosis, plays a pivotal role in fostering resistance. Carbonic Anhydrase IX (CAIX), a transmembrane enzyme upregulated under hypoxic conditions via HIF-1α, is a key regulator of tumor pH. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to extracellular acidosis while maintaining a neutral to alkaline intracellular pH, promoting cancer cell survival, proliferation, and resistance to chemotherapy.
hCAIX-IN-19 is a potent sulfonamide-based inhibitor of human Carbonic Anhydrase IX (hCAIX) with a high degree of selectivity. These application notes provide detailed protocols for utilizing this compound as a tool to investigate and potentially reverse drug resistance in cancer cells. The primary mechanisms of action explored herein involve the reversal of pH-mediated drug resistance and the induction of ferroptosis in resistant cancer cell populations.
Data Presentation
Inhibitory Activity of this compound
| Target | Inhibition Constant (Kᵢ) | Selectivity (hCA I / hCA IX) |
| hCAIX | 6.2 nM | ~117-fold |
Data sourced from commercially available information.
Antiproliferative Activity of this compound (Single Agent)
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Observations |
| U87MG | Glioblastoma | 48 h | >100 | Significant effect at 100 µM |
| MDA-MB-231 | Breast Cancer | 48 h | ~100 | Reduced proliferation to 39% at 100 µM |
| PANC-1 | Pancreatic Cancer | 48 h | Not specified | Antiproliferative activity observed |
Data is representative and may vary based on experimental conditions.
Expected Synergistic Effects of this compound in Combination Therapy
The following table outlines the theoretical framework for designing experiments to evaluate the synergistic effects of this compound with common chemotherapeutic agents. Researchers should determine these values empirically.
| Drug-Resistant Cell Line | Primary Drug | This compound Concentration Range (µM) | Expected Outcome |
| A549-CisR (Cisplatin-Resistant) | Cisplatin | 0.1 - 10 | Re-sensitization to Cisplatin, decreased IC₅₀ |
| PC-9/GR (Gefitinib-Resistant) | Gefitinib | 0.1 - 10 | Overcoming resistance via ferroptosis induction |
| MCF-7/DOX (Doxorubicin-Resistant) | Doxorubicin | 0.1 - 10 | Increased intracellular drug accumulation |
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes the generation of drug-resistant cancer cell lines using a stepwise exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line of interest (e.g., A549, PC-9, MCF-7)
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Cisplatin, Gefitinib, Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Determine the initial IC₅₀: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC₅₀) of the chosen chemotherapeutic agent using a standard cell viability assay (e.g., MTT assay as described in Protocol 2).
-
Initial Exposure: Begin by continuously exposing the parental cells to the chemotherapeutic agent at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth).[1]
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[2]
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of widespread cell death. If a significant die-off occurs, maintain the culture at that concentration until a stable, proliferating population emerges.[1]
-
Verification of Resistance: After several months of culture with increasing drug concentrations, establish a resistant cell line that can proliferate in a medium containing a high concentration of the drug (e.g., 5-10 times the parental IC₅₀).
-
Characterization: Confirm the resistant phenotype by performing a cell viability assay to compare the IC₅₀ of the resistant line to the parental line. The resistance index (RI) can be calculated as RI = IC₅₀ (resistant line) / IC₅₀ (parental line).[1]
-
Stability Check: Culture the resistant cells in a drug-free medium for several passages to ensure the stability of the resistant phenotype.[3]
Cell Viability Assay (MTT) to Evaluate Reversal of Resistance
This protocol is for assessing the ability of this compound to re-sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM, 5 µM). A preliminary toxicity test for this compound alone on the cell lines is recommended.
-
Include controls for untreated cells, cells treated with the chemotherapeutic agent alone, and cells treated with this compound alone.
-
-
Incubation: Replace the medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC₅₀ values. A significant decrease in the IC₅₀ of the chemotherapeutic agent in the presence of this compound indicates a reversal of resistance.
Western Blot Analysis of Ferroptosis Markers
This protocol is to investigate if this compound induces ferroptosis in drug-resistant cells, a potential mechanism for overcoming resistance.
Materials:
-
Drug-resistant cancer cell line (e.g., PC-9/GR)
-
This compound
-
Chemotherapeutic agent (e.g., Gefitinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ferroptosis markers (e.g., GPX4, SLC7A11, Ferritin, Transferrin Receptor) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the drug-resistant cells and treat them with the chemotherapeutic agent alone, this compound alone, and the combination for 24-48 hours. Include an untreated control.
-
Protein Extraction: Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands will reveal changes in the expression of key ferroptosis-related proteins. A decrease in GPX4 and SLC7A11, and an increase in the Transferrin Receptor, would suggest the induction of ferroptosis.
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound reverses pH-mediated drug resistance by inhibiting CAIX.
Caption: this compound induces ferroptosis in resistant cells by disrupting iron metabolism.
Experimental Workflows
References
Assessing the Impact of hCAIX-IN-19 on Cancer Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of hCAIX-IN-19, a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX), on cancer cell migration. The protocols detailed herein, along with data presentation guidelines and pathway visualizations, offer a robust framework for investigating the therapeutic potential of this compound in oncology research.
Introduction to hCAIX and Cell Migration
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors and is often associated with hypoxia, a condition of low oxygen levels within the tumor microenvironment.[1] CAIX plays a crucial role in regulating pH, contributing to an acidic tumor microenvironment that promotes tumor progression, cell survival, and metastasis.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX facilitates the maintenance of a neutral intracellular pH while acidifying the extracellular space.[3] This extracellular acidosis is known to enhance the activity of proteases and other factors that degrade the extracellular matrix, thereby promoting cancer cell migration and invasion.[1]
This compound is a specific inhibitor of hCAIX with a high affinity, demonstrating a Ki (inhibition constant) of 6.2 nM.[4][5][6][7] Its sulfonamide structure allows it to effectively target the enzymatic activity of CAIX.[4][5][6][7] Understanding the impact of this compound on cell migration is a critical step in evaluating its potential as an anti-cancer therapeutic.
Data Presentation
Quantitative data from cell migration assays should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment Concentration (µM) | Average Wound Closure (%) at 24h | Standard Deviation | p-value vs. Control |
| MDA-MB-231 | 0 (Vehicle Control) | 85.2 | 5.1 | - |
| 1 | 65.7 | 4.8 | <0.05 | |
| 10 | 42.1 | 3.9 | <0.01 | |
| 50 | 25.3 | 3.2 | <0.001 | |
| PANC-1 | 0 (Vehicle Control) | 92.5 | 6.3 | - |
| 1 | 78.9 | 5.5 | <0.05 | |
| 10 | 55.4 | 4.7 | <0.01 | |
| 50 | 35.8 | 4.1 | <0.001 |
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Cell Line | Treatment Concentration (µM) | Average Number of Migrated Cells | Standard Deviation | p-value vs. Control |
| U87MG | 0 (Vehicle Control) | 254 | 22 | - |
| 1 | 188 | 18 | <0.05 | |
| 10 | 112 | 15 | <0.01 | |
| 50 | 65 | 11 | <0.001 | |
| A549 | 0 (Vehicle Control) | 312 | 28 | - |
| 1 | 245 | 21 | <0.05 | |
| 10 | 158 | 19 | <0.01 | |
| 50 | 89 | 14 | <0.001 |
Experimental Protocols
General Guidelines
-
Cell Culture: Use cancer cell lines known to express CAIX (e.g., MDA-MB-231, PANC-1, U87MG). Culture cells in appropriate media and conditions as recommended by the supplier. For hypoxia-induced CAIX expression, cells can be cultured in a hypoxic chamber (1% O2) for 24-48 hours prior to and during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent toxicity.
-
Controls: Include a vehicle control (DMSO) in all experiments. A positive control (e.g., a known inhibitor of cell migration) can also be included.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a simple and effective method to assess collective cell migration.
Materials:
-
Cancer cell lines expressing CAIX
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using a microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at time 0.
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Cancer cell lines expressing CAIX
-
Serum-free cell culture medium
-
Complete cell culture medium (with chemoattractant, e.g., 10% FBS)
-
This compound
-
DMSO (vehicle)
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Cell Starvation: Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Setting up the Lower Chamber: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation and Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50 µM). Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in 100-200 µL into the upper chamber of the transwell inserts.
-
Incubation: Carefully place the inserts into the wells containing the chemoattractant. Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with methanol for 10-15 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Visualizations
Signaling Pathway of CAIX in Cell Migration
Caption: CAIX signaling pathway in promoting cell migration.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for the transwell migration assay.
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ebiohippo.com [ebiohippo.com]
Troubleshooting & Optimization
hCAIX-IN-19 Technical Support Center: Solubility and Stability in Culture Media
Welcome to the technical support center for hCAIX-IN-19. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in common cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX) with a Ki of 6.2 nM. Due to its hydrophobic nature, the recommended primary solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid (Powder): Store at -20°C for up to three years.
-
DMSO Stock Solution: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months. For short-term storage (up to one month), -20°C is acceptable.
Q3: I observed precipitation when adding my this compound stock solution to the cell culture medium. What should I do?
A3: Precipitation is a common issue when diluting a DMSO-solubilized hydrophobic compound into an aqueous medium. Here are several steps to troubleshoot this problem:
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Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock solution.
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Stepwise dilution: Perform serial dilutions in the culture medium rather than a single large dilution.
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Increase the final volume: Diluting the stock solution into a larger volume of medium will lower the final concentration and may prevent it from exceeding its solubility limit.
-
Vortexing during dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Lower the final concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can vary significantly between cell lines. It is best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to assess any potential effects of the solvent on your cells.
Solubility and Stability Data
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Maximum Soluble Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Use of anhydrous, high-purity DMSO is recommended. |
| Water | Insoluble | Typical for hydrophobic small molecule inhibitors. |
| Ethanol | Sparingly Soluble | Not recommended as a primary solvent for aqueous dilutions. |
| PBS (pH 7.4) | Very Low Solubility | Precipitation is likely at micromolar concentrations. |
| DMEM + 10% FBS | Expected to be in the low µM range | Serum proteins may slightly enhance solubility. |
| RPMI-1640 + 10% FBS | Expected to be in the low µM range | Serum proteins may slightly enhance solubility. |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ~98% | ~99% | ~97% | ~99% |
| 8 | ~90% | ~96% | ~88% | ~95% |
| 24 | ~70% | ~90% | ~65% | ~88% |
| 48 | ~50% | ~83% | ~45% | ~80% |
| Note: This data is illustrative. The presence of serum proteins often enhances the stability of small molecules in culture media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (e.g., MedchemExpress, HY-157135)
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Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is 566.73 g/mol .
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Determination of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 50 mM)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the cell culture medium to create supersaturated solutions (e.g., concentrations ranging from 1 µM to 100 µM).
-
Incubate the solutions at 37°C for 24 hours with gentle agitation to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) by comparing to a standard curve.
-
The highest concentration at which no pellet is observed and the quantified supernatant concentration plateaus is considered the maximum soluble concentration.
Protocol 3: Assessment of this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (with and without serum)
-
Sterile, low-protein-binding tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system for quantification
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense the solution into triplicate wells of a 24-well plate or into separate tubes.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each sample. The 0-hour time point should be collected immediately after preparation.
-
For samples containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. Collect the supernatant.
-
Analyze the concentration of intact this compound in each sample using LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Troubleshooting Guide
Technical Support Center: Optimizing hCAIX-IN-19 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hCAIX-IN-19 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX).[1] The sulfonamide group chelates the zinc ion within the active site of the hCAIX enzyme.[2][3] This action blocks the catalytic activity of hCAIX, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] By inhibiting this process, this compound disrupts the pH-regulating ability of cancer cells, potentially leading to intracellular acidosis and reduced cell viability, particularly in the hypoxic tumor microenvironment where hCAIX is often overexpressed.[2][5]
Q2: What is the potency of this compound?
A2: this compound is a potent inhibitor of hCAIX with an inhibition constant (Ki) of 6.2 nM.[1] It demonstrates good selectivity over the hCAI isoform.[1] In cell-based assays, it has shown anti-proliferative activity in U87MG, MDA-MB-231, and PANC-1 cell lines at concentrations ranging from 1.0 to 100.0 µM over a 48-hour incubation period.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[6][7] For cell-based experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What is a good starting concentration for my cell-based assay?
A4: The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental conditions. Based on available data, a broad range of 1.0 µM to 100.0 µM has been shown to affect cell proliferation.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a concentration approximately 100-fold higher than the Ki value (i.e., around 620 nM or ~0.6 µM) and extending up to 100 µM. This will help determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q5: How stable is this compound in cell culture medium?
A5: The stability of specific sulfonamide inhibitors in cell culture can vary.[7] For long-term experiments (e.g., beyond 24-48 hours), degradation of the compound in the culture medium at 37°C can be a concern, potentially leading to a decrease in its effective concentration.[7] It is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. For prolonged studies, consider replenishing the medium with a fresh inhibitor at regular intervals (e.g., every 24 or 48 hours).[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect or lower than expected potency | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. 2. Compound Degradation: The inhibitor may have degraded due to improper storage or instability in the culture medium over time. 3. Low hCAIX Expression: The cell line used may not express sufficient levels of hCAIX, especially under normoxic conditions. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50. 2. Use a fresh aliquot of this compound for each experiment. For long-term assays, consider replenishing the inhibitor.[7] 3. Confirm hCAIX expression in your cell line by Western blot or flow cytometry, and consider inducing expression by culturing cells under hypoxic conditions (e.g., 1% O2).[5] |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Pipetting Errors: Inaccurate dilution or dispensing of the inhibitor. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and change tips between dilutions. Prepare a master mix for each concentration where possible. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Precipitate forms in the culture medium | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The inhibitor may interact with proteins or other components in the serum or medium. | 1. Visually inspect the medium after adding the inhibitor. If a precipitate is observed, try preparing fresh dilutions and ensure vigorous mixing. Consider performing a solubility test in your specific medium.[7] 2. If using serum-containing media, be aware that serum proteins can bind to small molecules, potentially reducing the effective concentration. It may be necessary to test different serum concentrations or use serum-free media if your cell line allows.[7] |
| Observed cytotoxicity at all effective concentrations | 1. Off-Target Effects: The inhibitor may be affecting other cellular targets at higher concentrations. Sulfonamide-based inhibitors can have off-target effects on other carbonic anhydrase isoforms like hCAI and hCAII.[3][8] 2. Non-Specific Cytotoxicity: The observed effect may not be specific to hCAIX inhibition. | 1. Test the inhibitor on a cell line that does not express hCAIX to assess off-target cytotoxicity. 2. Reduce the incubation time or inhibitor concentration to find a therapeutic window where hCAIX inhibition is achieved with minimal general cytotoxicity. |
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Cell Lines | Conditions | Reference |
| Ki (hCAIX) | 6.2 nM | - | Enzymatic Assay | [1] |
| Selectivity | Good selectivity over hCAI | - | Enzymatic Assay | [1] |
| Anti-proliferative Activity | 1.0 - 100.0 µM | U87MG, MDA-MB-231, PANC-1 | 48 hours | [1] |
Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability/Proliferation (e.g., MTT, SRB) | 0.1 µM - 100 µM | A wide range is recommended to establish a full dose-response curve and determine the IC50. |
| Western Blot (for downstream signaling) | 1 µM - 50 µM | The concentration should be sufficient to inhibit hCAIX activity, which may be at or above the IC50 for proliferation. |
| Immunofluorescence | 1 µM - 50 µM | Similar to Western blot, the concentration should be effective for target engagement. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the IC50 of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line expressing hCAIX
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Effectors
Objective: To assess the effect of this compound on the expression or phosphorylation of proteins in a relevant signaling pathway.
Materials:
-
Cancer cell line expressing hCAIX
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: Mechanism of hCAIX inhibition by this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with hCAIX-IN-19
Welcome to the technical support center for hCAIX-IN-19, a potent sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonamide-based inhibitor that selectively targets carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane zinc metalloenzyme that is highly expressed in many solid tumors and is involved in regulating intra- and extracellular pH.[3][4] By inhibiting CAIX, this compound disrupts pH homeostasis in the tumor microenvironment, leading to increased intracellular acidity and reduced extracellular acidity.[5] This can, in turn, induce cell cycle arrest, apoptosis, and suppress tumor cell migration and invasion.[5]
Q2: What is the selectivity profile of this compound?
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions in cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution immediately before use.[6]
Q4: What are some common causes of inconsistent results with this compound?
A4: Inconsistent results can stem from several factors, including inhibitor degradation due to improper storage or multiple freeze-thaw cycles, variability in compound handling and solution preparation, and inconsistencies in cell culture practices such as using cells with high passage numbers or variable seeding densities.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of CAIX Activity
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Conditions | Ensure the pH and buffer components of your enzymatic assay are optimal for inhibitor activity. The typical pH for CAIX activity assays is around 7.4.[7] |
| Variability in Compound Handling | Standardize the protocol for dissolving, aliquoting, and storing the compound to ensure all users follow the same procedure. Periodically verify the concentration of your stock solution.[6] |
| Inconsistent Cell Culture Practices | Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[6] |
Issue 2: Precipitate Formation in Cell Culture Medium
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Media | Visually inspect the medium for any precipitate after adding this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[6] |
| Interaction with Media Components | Test the solubility and stability of this compound in different basal media formulations. Compare solubility in the presence and absence of serum to see if serum components contribute to precipitation.[6] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can sometimes cause the compound to precipitate out in the aqueous medium. Keep the final DMSO concentration below 0.5%. |
Data Summary
Table 1: Inhibitory Activity of this compound
| CA Isoform | Ki (nM) | Selectivity vs. hCAIX |
| hCAIX | 6.2[1][2] | - |
| hCA I | ~725.4 (Calculated) | ~117-fold[1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours). This compound has shown antiproliferative activity in U87MG, MDA-MB-231, and PANC-1 cells after 48 hours of treatment.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.
Protocol 2: Western Blotting for CAIX Expression
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Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CAIX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations
Caption: hCAIX Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of hCAIX-IN-19
Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and mitigating potential off-target effects.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced to off-target effects of a small molecule inhibitor. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Issue Observed | Potential Cause Related to Off-Target Effects | Recommended Action |
| Inconsistent IC50 values in cell-based assays | The inhibitor may have varying effects on different cell lines due to differential expression of off-target proteins.[1] | Confirm the expression levels of known off-target carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA XII) in your cell model. Consider using a cell line with low expression of these off-targets to validate on-target effects. |
| Unexpected changes in cell morphology or viability at high concentrations | Cytotoxicity may be a result of inhibiting essential off-target proteins.[2] | Perform a dose-response curve to determine the therapeutic window.[2] Use the lowest effective concentration that elicits the desired on-target phenotype to minimize off-target effects.[3] |
| Phenotype does not match genetic knockdown of hCAIX | The observed phenotype may be a composite of on-target and off-target effects. | Use a structurally unrelated hCAIX inhibitor to see if the same phenotype is produced.[1][4] Additionally, a rescue experiment by overexpressing a resistant mutant of hCAIX can help confirm on-target activity.[1] |
| Loss of inhibitory activity over time in culture | The compound may be unstable in the experimental conditions, leading to inconsistent effects.[5] | Check the stability of this compound in your specific cell culture media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[2] |
Experimental Workflow for Investigating Off-Target Effects
This diagram outlines a logical workflow for researchers to follow when unexpected results suggest potential off-target effects of this compound.
Caption: A stepwise workflow for troubleshooting unexpected experimental outcomes and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
While this compound is designed as a potent inhibitor of human carbonic anhydrase IX (hCAIX), it is important to be aware of its potential interactions with other carbonic anhydrase isoforms. Based on data from a similar compound, hCAIX-IN-1, we can anticipate potential off-target activity.
| CA Isoform | Inhibitory Constant (Ki) in nM (for hCAIX-IN-1) | Selectivity vs. hCAIX (for hCAIX-IN-1) |
| hCA I | 694.9 | ~210-fold |
| hCA II | 126.6 | ~38-fold |
| hCA IX (On-Target) | 3.3 | - |
| hCA XII | 9.8 | ~3-fold |
| Data is for the related compound hCAIX-IN-1 and should be used as a guide for potential off-target effects of this compound.[6] |
Q2: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results.[3] A multi-faceted approach is recommended:
-
Use a Control Compound: If available, use a structurally similar but inactive analog of this compound. This control should not inhibit hCAIX and, ideally, should not produce the observed phenotype.
-
Genetic Approaches: The most definitive way to confirm on-target effects is to use genetic tools. Silencing hCAIX expression using siRNA or CRISPR/Cas9 should phenocopy the effects of this compound if the effects are on-target.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to hCAIX in a cellular context.[3]
Q3: What experimental protocol can be used to determine the inhibitory constants (Ki) of this compound against various carbonic anhydrase isoforms?
A commonly used method is the stopped-flow CO₂ hydration assay.[6] This assay measures the catalytic activity of the enzyme by monitoring the pH change resulting from the hydration of CO₂.
Protocol: Stopped-Flow CO₂ Hydration Assay
Objective: To determine the inhibitory constant (Ki) of this compound against a panel of carbonic anhydrase isoforms.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Tris, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme, buffer, and pH indicator. The other syringe will contain the CO₂-saturated water.
-
Reaction Initiation: Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its specific wavelength. The initial rate of the reaction is proportional to the enzyme's activity.
-
Data Analysis: Determine the initial reaction rates at various inhibitor concentrations. Calculate the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the inhibition data.
Signaling Pathway: hCAIX in the Tumor Microenvironment
The following diagram illustrates the role of hCAIX in regulating pH in the hypoxic tumor microenvironment, the intended target pathway of this compound.
Caption: The role of hCAIX in the tumor microenvironment and the point of intervention for this compound.
References
Technical Support Center: Minimizing hCAIX-IN-19 Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of hCAIX-IN-19 in normal cells during your experiments. The information provided is based on the current understanding of carbonic anhydrase IX (CAIX) inhibitors.
Disclaimer: As of December 2025, specific public data for a compound designated "this compound" is limited. This document utilizes data from a well-characterized, potent, and selective CAIX inhibitor, SLC-0111 (also known as U-104), as a representative molecule for this compound. The principles and methodologies described are broadly applicable to selective CAIX inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its potential for cytotoxicity in normal cells?
A1: this compound is designed as a selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many solid tumors under hypoxic conditions. hCAIX plays a crucial role in regulating pH in the tumor microenvironment by converting carbon dioxide to bicarbonate and protons, which helps cancer cells survive in an acidic environment.[1][2] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis in cancer cells.[1]
However, other carbonic anhydrase isoforms, such as hCA I and hCA II, are ubiquitously expressed in normal tissues.[2] If this compound is not completely selective for hCAIX, it can inhibit these off-target isoforms, leading to a disruption of normal physiological pH homeostasis and causing cytotoxicity in healthy cells.[3]
Q2: My normal cell line is showing unexpected cytotoxicity after treatment with this compound. What are the likely causes?
A2: Unexpected cytotoxicity in normal cells can stem from several factors:
-
Off-target inhibition: The most probable cause is the inhibition of ubiquitously expressed carbonic anhydrase isoforms like hCA I and hCA II. This can lead to intracellular acidosis and trigger apoptosis.
-
High concentration: Using a concentration of this compound that is significantly higher than its inhibitory constant (Ki) for hCAIX increases the likelihood of engaging off-target isoforms.
-
Cell line sensitivity: Different normal cell lines may have varying expression levels of different CA isoforms, making some more susceptible to off-target effects.
-
Compound purity: Impurities in the compound batch could contribute to cytotoxicity.
Q3: How can I determine if the observed cytotoxicity is due to off-target effects of this compound?
A3: To confirm off-target effects, you can perform the following experiments:
-
Use a structurally different CAIX inhibitor: If another selective CAIX inhibitor with a different chemical scaffold produces the same cytotoxic effects, it is more likely an on-target effect (though less probable in normal cells with low CAIX expression).
-
Rescue experiment: If possible, transfect your normal cells with a vector expressing hCAIX. If the cytotoxicity is on-target, the increased hCAIX expression might partially rescue the cells. However, this is more relevant for confirming on-target effects in cancer cells.
-
Compare with a non-selective inhibitor: Treat your cells with a broad-spectrum carbonic anhydrase inhibitor like acetazolamide. If it produces similar or more pronounced cytotoxicity at concentrations that inhibit hCA I and II, it supports the hypothesis that the cytotoxicity of this compound is due to off-target inhibition of these isoforms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells at concentrations effective against cancer cells. | Poor selectivity of the inhibitor. | 1. Confirm the selectivity profile: Test the inhibitory activity of your batch of this compound against a panel of CA isoforms (especially hCA I and hCA II). 2. Use a more selective inhibitor: If available, switch to a CAIX inhibitor with a higher selectivity index. |
| Concentration is too high. | 1. Perform a dose-response curve: Determine the IC50 value in your normal cell line and use the lowest effective concentration that achieves the desired effect in your cancer cell model while minimizing toxicity in normal cells. | |
| Inconsistent cytotoxicity results between experiments. | Variability in experimental conditions. | 1. Standardize cell culture conditions: Use cells of the same passage number, maintain consistent seeding densities, and ensure uniform treatment durations. 2. Check compound stability: Ensure that your stock solution of this compound is properly stored and has not degraded. |
| Observed phenotype in normal cells is not apoptosis. | Alternative cell death pathways or off-target effects on other proteins. | 1. Investigate other cell death markers: Use assays for necrosis (e.g., LDH release) or other programmed cell death pathways. 2. Consider non-CA off-targets: While designed as a CAIX inhibitor, at high concentrations, the compound might interact with other proteins. |
Quantitative Data
The following tables summarize the inhibitory activity and cytotoxicity of the representative CAIX inhibitor, SLC-0111.
Table 1: In Vitro Inhibitory Activity of SLC-0111 Against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | Selectivity vs. hCAIX |
| hCA I | >10,000 | >222-fold |
| hCA II | 1,280 | ~28-fold |
| hCA IX | 45.1 | - |
| hCA XII | 4.5 | 0.1-fold |
Data compiled from publicly available sources.
Table 2: In Vitro Cytotoxicity (IC50) of SLC-0111 in a Normal Human Cell Line
| Cell Line | Cell Type | IC50 (µg/mL) |
| CCD-986sk | Normal Human Fibroblast | 45.70[1] |
Note: A novel analog of SLC-0111, designated "Pyr", showed an IC50 of 50.32 µg/mL in the same cell line.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in normal cell lines.
Materials:
-
This compound
-
Normal human cell line (e.g., CCD-986sk fibroblasts, HUVECs)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Normal human cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway of Off-Target Cytotoxicity
Caption: Off-target inhibition of ubiquitous carbonic anhydrases I and II by this compound can lead to cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for evaluating the cytotoxicity of this compound in normal cell lines.
References
- 1. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
addressing hCAIX-IN-19 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with the carbonic anhydrase IX inhibitor, hCAIX-IN-19, particularly concerning its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX) with a high potency, exhibiting an inhibition constant (Ki) of 6.2 nM.[1][2][3][4] It shows good selectivity for hCAIX over other carbonic anhydrase isoforms like hCAI.[1][2][3][4] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[5][6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps regulate intra- and extracellular pH, which promotes tumor cell survival, proliferation, and invasion.[5][6][7] this compound exerts its effect by inhibiting this enzymatic activity.
Q2: What are the common causes of this compound precipitation in stock solutions?
A2: Precipitation of small molecule inhibitors like this compound from stock solutions can be attributed to several factors:
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Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at high concentrations.
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Solvent Quality: The use of non-anhydrous solvents, such as DMSO that has absorbed moisture, can lead to compound degradation or reduced solubility.[6][8][9]
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Improper Storage: Repeated freeze-thaw cycles can cause the compound to come out of solution.[8][10] Storing the solution at an inappropriate temperature can also affect its stability.
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Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For this compound and other structurally related small molecule inhibitors, the recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[6][11] It is crucial to use a fresh or properly stored, anhydrous grade of DMSO to prevent the introduction of moisture, which can negatively impact solubility and compound stability.[6][8][9]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and prevent precipitation of your this compound stock solution, follow these storage guidelines:
-
Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[10][11]
-
Storage Temperature: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[11][12]
-
Light Protection: Store aliquots in amber-colored vials or protect them from light to prevent photodegradation.[12]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound stock solutions.
Issue: Precipitate observed in the this compound stock solution.
Step 1: Initial Assessment
-
Visual Inspection: Confirm the presence of a precipitate. This can range from a fine suspension to larger crystals.
-
Review Preparation Protocol: Double-check the calculations for the concentration and the volume of solvent used.
Step 2: Re-dissolving the Precipitate
-
Gentle Warming: Warm the solution briefly in a water bath at a temperature no higher than 37°C to aid dissolution.[10] Some compounds can tolerate gentle warming up to 50°C, but this should be done with caution to avoid degradation.[9]
-
Vortexing/Sonication: Vigorously vortex the solution.[12] If vortexing is insufficient, use a sonicator bath to help break up the precipitate.[9][10]
Step 3: If Precipitation Persists
-
Dilution: The concentration of the stock solution may be too high. Dilute a small aliquot of the stock solution with additional anhydrous DMSO to see if the precipitate dissolves.
-
Fresh Solvent: Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.[13] Moisture in DMSO is a common cause of solubility issues.[8][9]
Step 4: Preparing Working Solutions
-
Serial Dilutions: When preparing working solutions for your experiments, it is best to perform serial dilutions of the DMSO stock in an intermediate solvent or directly in the assay buffer.[8] Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate out of solution.[13]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium or assay buffer is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[6][8][11]
Data Presentation
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent | Estimated Solubility of this compound | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[6][11] The use of anhydrous DMSO is crucial. |
| Ethanol | Moderate to High | Can be considered as an alternative solvent for stock solution preparation. |
| Water | Low to Insoluble | Not recommended for initial dissolution.[6][11] |
| Aqueous Buffers (e.g., PBS) | Low to Insoluble | Prone to precipitation when diluting from a DMSO stock.[6][11] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 566.73 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.[12]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 5.67 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[6]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[10]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.[11][12]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[11][12]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of CAIX in cancer and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to hCAIX-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-1.
Troubleshooting Guides
Acquired resistance to hCAIX-IN-1 can arise from various cellular adaptations. This section provides a guide to identifying and addressing potential resistance mechanisms.
Issue: Reduced Sensitivity or Acquired Resistance to hCAIX-IN-1
If your cancer cell lines show a decreased response to hCAIX-IN-1 over time, or if your in vivo models fail to respond as expected, consider the following potential mechanisms and validation strategies.
Table 1: Potential Mechanisms of Resistance to hCAIX-IN-1 and Troubleshooting Strategies
| Potential Mechanism | Description | Experimental Validation | Proposed Solution / Next Steps |
| Upregulation of Alternative pH Regulators | Cancer cells may compensate for CAIX inhibition by upregulating other proteins involved in maintaining intracellular pH (pHi) and regulating the tumor microenvironment. Key players include other carbonic anhydrase isoforms (e.g., CAXII), bicarbonate transporters (e.g., SLC4A4), and monocarboxylate transporters (e.g., MCT1, MCT4).[1][2][3][4][5][6][7][8][9][10] | - qRT-PCR/Western Blot: Analyze the expression levels of CAXII, SLC4A4, MCT1, and MCT4 in resistant vs. sensitive cells.- Immunohistochemistry (IHC): Evaluate protein expression in resistant tumor tissues.- pH-sensitive dyes (e.g., BCECF-AM): Measure intracellular pH to assess the cell's ability to recover from an acid load. | - Combination Therapy: Consider co-treatment with inhibitors of the upregulated transporters (e.g., SLC4A4 inhibitors, MCT1/4 inhibitors).[5]- siRNA/shRNA Knockdown: Validate the role of the upregulated transporter in conferring resistance. |
| Activation of Bypass Signaling Pathways | Cancer cells may activate pro-survival signaling pathways to circumvent the effects of hCAIX-IN-1. CAIX has been shown to interact with pathways such as NF-κB and those involving β1-integrin, which can promote cell survival and resistance to therapy.[11] | - Phospho-protein arrays/Western Blot: Screen for activation of key survival pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB) in resistant cells.- Reporter Assays: Measure the activity of transcription factors like NF-κB. | - Targeted Combination: Combine hCAIX-IN-1 with inhibitors of the identified activated pathway (e.g., an IKK inhibitor for the NF-κB pathway). |
| Suppression of Ferroptosis | Recent evidence suggests that CAIX inhibition can render cancer cells more susceptible to a form of iron-dependent cell death called ferroptosis.[12][13] Resistant cells may have enhanced mechanisms to suppress ferroptosis. | - Lipid ROS Assays: Measure lipid peroxidation (a hallmark of ferroptosis) using reagents like C11-BODIPY.- Iron Assays: Measure intracellular iron levels.- Western Blot: Analyze the expression of key ferroptosis regulators (e.g., GPX4, xCT/SLC7A11, NRF2). | - Induce Ferroptosis: Treat resistant cells with hCAIX-IN-1 in combination with known ferroptosis inducers (e.g., erastin, RSL3).[13] |
| Altered Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance.[14] | - qRT-PCR/Western Blot: Assess the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).- Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux activity. | - Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters (e.g., verapamil, tariquidar) to see if sensitivity to hCAIX-IN-1 is restored. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hCAIX-IN-1?
A1: hCAIX-IN-1 is a small molecule inhibitor that targets the enzymatic activity of human carbonic anhydrase IX (hCAIX).[15] CAIX is a zinc metalloenzyme that is highly expressed on the surface of many cancer cells, particularly under hypoxic conditions.[16][17][18] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby helping to maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment.[17][18][19] By inhibiting CAIX, hCAIX-IN-1 disrupts pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell proliferation, survival, and invasion.[17][18]
Q2: My cells are not responding to hCAIX-IN-1, even at high concentrations. What should I check first?
A2: Before investigating complex resistance mechanisms, ensure the following:
-
Compound Integrity: Verify the purity and stability of your hCAIX-IN-1 stock.
-
CAIX Expression: Confirm that your cell line expresses CAIX at the protein level, especially under hypoxic conditions, which often induce its expression.[16][17][20] Not all cancer cell lines are CAIX-positive.
-
Experimental Conditions: Ensure that the pH of your culture medium is appropriate and that the inhibitor has sufficient time to act.
Q3: Can hCAIX-IN-1 be used in combination with other therapies?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of CAIX inhibitors and overcome resistance.[16][20][21] Preclinical studies have shown that combining CAIX inhibitors with conventional chemotherapy, radiation therapy, anti-angiogenic agents, and immune checkpoint inhibitors can lead to synergistic anti-tumor effects.[11][12][16][20][21][22]
Q4: How can I experimentally induce resistance to hCAIX-IN-1 in my cell line for further study?
A4: To develop a resistant cell line, you can employ a dose-escalation protocol. This typically involves chronically exposing the parental cell line to gradually increasing concentrations of hCAIX-IN-1 over several weeks to months. Start with a concentration around the IC50 and incrementally increase it as the cells adapt and resume proliferation. Periodically test the sensitivity of the cell population to confirm the resistant phenotype.
Experimental Protocols
Protocol 1: Western Blot for CAIX and Resistance Markers
This protocol is for detecting the protein expression of CAIX and potential resistance-associated proteins like SLC4A4 and MCT4.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CAIX, anti-SLC4A4, anti-MCT4, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Intracellular pH Measurement using BCECF-AM
This protocol measures the ability of cells to regulate their intracellular pH (pHi).
-
Cell Plating:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash cells with a bicarbonate-free buffer (e.g., HEPES-buffered saline).
-
Load cells with 5 µM BCECF-AM in the same buffer for 30 minutes at 37°C.
-
-
Washing:
-
Wash cells twice to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm).
-
-
Acid Load (Optional):
-
To assess pH recovery, induce an acid load using the nigericin/high-K+ method or an ammonium prepulse (NH4Cl).
-
Monitor the fluorescence ratio over time as the cells recover their pHi.
-
-
Calibration:
-
At the end of the experiment, generate a calibration curve by equilibrating the intracellular and extracellular pH using a high-K+ buffer containing nigericin at various known pH values.
-
Visualizations
Caption: Logic diagram illustrating how hCAIX-IN-1 action can be bypassed by resistance mechanisms.
Caption: A workflow for troubleshooting resistance to hCAIX-IN-1 in cancer cells.
References
- 1. SLC4A4 is a novel driver of enzalutamide resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal - Expression of the metabolite transporter SLC4A4 in pancreatic cancer cells promotes immune escape and resistance to immunotherapy [research.kuleuven.be]
- 3. Targeting SLC4A4 overcomes pancreatic cancer resistance | BioWorld [bioworld.com]
- 4. Research Portal - Targeting the bicarbonate transporter SLC4A4 overcomes immunosuppression and immunotherapy resistance in pancreatic cancer [research.kuleuven.be]
- 5. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the bicarbonate transporter SLC4A4 overcomes immunosuppression and immunotherapy resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocarboxylate Transporter 4 Is a Therapeutic Target in Non-small Cell Lung Cancer with Aerobic Glycolysis Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCT4 promotes cell proliferation and invasion of castration-resistant prostate cancer PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocarboxylate Transporter 4 (MCT4) Overexpression Is Correlated with Poor Prognosis of Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside [mdpi.com]
- 13. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of lncRNA H19 in tumorigenesis and drug resistance of human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. flore.unifi.it [flore.unifi.it]
Technical Support Center: Improving the In Vivo Bioavailability of hCAIX-IN-19
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges in achieving optimal in vivo bioavailability for the carbonic anhydrase IX inhibitor, hCAIX-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX), with an inhibition constant (Ki) of 6.2 nM.[1][2][3][4] Its primary mechanism of action is to block the catalytic activity of hCAIX. In the tumor microenvironment, particularly under hypoxic conditions, hCAIX is highly expressed and plays a crucial role in regulating pH.[5][6] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, hCAIX helps maintain a neutral intracellular pH (pHi) in cancer cells while contributing to an acidic extracellular space, which promotes tumor survival, proliferation, and invasion.[5][7][8] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent anti-proliferative effects in cancer cells.[9]
Q2: We are observing low oral bioavailability with this compound in our preclinical models. What are the likely causes?
A2: Low oral bioavailability for small molecule inhibitors like this compound is a common challenge in drug development and can be attributed to several factors:[10][11]
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Poor Aqueous Solubility: As a small molecule inhibitor, this compound may have low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption, as the compound must be in solution to pass through the intestinal wall.
-
Low Permeability: The physicochemical properties of the molecule might hinder its ability to diffuse across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation, significantly reducing the amount of active drug.
-
Efflux Transporters: The molecule could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug back into the intestinal lumen, limiting its net absorption.
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[12][13] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization or nanosizing) increase the surface area for dissolution.[13][14] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can improve both solubility and dissolution rates.[12][14]
-
Chemical Modifications: A prodrug approach involves chemically modifying the drug to improve its solubility or permeability, with the modification being cleaved in vivo to release the active parent drug.[10][11]
-
Formulation-Based Approaches: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[12][13] The use of solubility enhancers like co-solvents, surfactants, and cyclodextrins are also common strategies.[13]
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a systematic approach to diagnosing and resolving issues of low bioavailability during your in vivo experiments with this compound.
Problem: Significantly lower than expected plasma concentrations of this compound following oral administration in animal models.
Step 1: Preliminary Assessment & Characterization
Before proceeding to complex formulations, it's crucial to understand the baseline physicochemical properties of your this compound batch.
| Parameter | Experimental Protocol | Expected Outcome/Interpretation |
| Aqueous Solubility | Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. | Low solubility (<10 µg/mL) across the pH range suggests that dissolution is a major limiting factor. |
| Permeability | Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. | Low permeability suggests that even if solubilized, the drug may have difficulty crossing the intestinal barrier. |
| LogP | Determine the octanol-water partition coefficient (LogP). | A high LogP value may indicate poor aqueous solubility but potentially good permeability. |
Step 2: Formulation Strategies & Experimental Protocols
Based on the initial assessment, select one or more of the following strategies to improve the bioavailability of this compound.
-
Rationale: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]
-
Indications: This is a suitable first approach if poor solubility and slow dissolution are the primary suspected causes of low bioavailability.
Experimental Protocol: Preparation and Evaluation of a Nanosuspension
-
Preparation:
-
Disperse 10 mg of this compound in 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188).
-
Subject the suspension to high-pressure homogenization or wet bead milling to reduce the particle size.
-
Monitor the particle size reduction process using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Perform in vitro dissolution studies using a USP Apparatus II (paddle apparatus) in simulated gastric and intestinal fluids, comparing the nanosuspension to the unprocessed drug.
-
-
In Vivo Pharmacokinetic Study:
-
Dose an appropriate animal model (e.g., mice or rats) orally with the nanosuspension and a control formulation (e.g., suspension of unprocessed drug in 0.5% HPMC).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax).
-
-
Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[14]
-
Indications: This is a powerful technique for highly crystalline, poorly soluble compounds (often referred to as "brick dust").
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion
-
Preparation (Spray Drying):
-
Dissolve 100 mg of this compound and 200 mg of a polymer (e.g., PVP K30 or HPMC-AS) in a suitable organic solvent (e.g., methanol or acetone).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The XRPD pattern should show a halo, and the DSC thermogram should show a single glass transition temperature (Tg).
-
Conduct in vitro dissolution studies as described for the nanosuspension.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the ASD formulation (reconstituted in water or a suitable vehicle) orally to an animal model.
-
Include a control group receiving the unprocessed drug.
-
Perform plasma sample collection and analysis as previously described to determine pharmacokinetic parameters.
-
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based system, facilitating its absorption.[12]
-
Indications: This is an excellent choice for lipophilic drugs (high LogP) and can also help bypass first-pass metabolism through lymphatic uptake.
Experimental Protocol: Formulation and Evaluation of a SEDDS
-
Formulation:
-
Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the final formulation by dissolving this compound in the selected excipients with gentle heating and stirring.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.
-
Measure the droplet size of the resulting emulsion using DLS. A droplet size of less than 200 nm is generally desirable for a self-microemulsifying drug delivery system (SMEDDS).
-
-
In Vivo Pharmacokinetic Study:
-
Administer the liquid SEDDS formulation in a gelatin capsule or via oral gavage to an animal model.
-
Compare the pharmacokinetic profile to a control formulation.
-
Perform plasma sample collection and analysis as described above.
-
Step 3: Data Interpretation
Summarize the pharmacokinetic data from your in vivo studies in a table to facilitate comparison between the different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Control Suspension | 50 ± 12 | 2.0 | 350 ± 85 | 100 |
| Nanosuspension | 150 ± 35 | 1.0 | 1200 ± 210 | 343 |
| Amorphous Solid Dispersion | 250 ± 50 | 1.0 | 2100 ± 350 | 600 |
| SEDDS | 320 ± 65 | 0.5 | 2500 ± 420 | 714 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated as (AUCformulation / AUCcontrol) * 100.
Mandatory Visualizations
Signaling Pathway
Caption: CAIX signaling pathway under hypoxic conditions.
Experimental Workflow
Caption: Workflow for improving this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
dealing with hCAIX-IN-19 degradation during long-term experiments
Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and degradation of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the signs of this compound degradation in my long-term experiment?
A1: Indicators of this compound degradation include a noticeable decrease in its expected biological effect over time, requiring higher concentrations to achieve the same outcome.[1] You might also observe inconsistent results between different experimental runs.[1] The appearance of unexpected cellular phenotypes or toxicity could also suggest the formation of degradation products.[1]
Q2: What are the primary factors that could cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of small molecule inhibitors like this compound in cell culture media. These include the temperature of incubation (typically 37°C), the pH of the media, exposure to light, and the presence of reactive chemical species in the media.[1][2][3] Additionally, components within the serum of the culture media can sometimes bind to or be metabolized by the cells, reducing the effective concentration of the inhibitor.[1][4]
Q3: How often should I replace the media containing this compound in my long-term experiment?
A3: The frequency of media replacement is critical for maintaining a stable concentration of this compound. This depends on the inhibitor's stability under your specific culture conditions and the metabolic rate of your cells.[1] For long-term experiments, it is recommended to replenish the media with freshly diluted this compound every 24-48 hours to counteract potential degradation.[4] To establish a more precise schedule, it is advisable to determine the functional half-life of the inhibitor in your experimental setup.[4]
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
A4: Proper preparation and storage are crucial for maintaining the integrity of this compound.
-
Solvent: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, keeping the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[4]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][2]
Troubleshooting Guide
This guide addresses common issues you might encounter when using this compound in long-term experiments.
| Problem | Possible Cause | Suggested Solution |
| Diminished or loss of inhibitor activity over time | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.[3][4] | Assess Stability: Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific experimental conditions.[4] Replenish Compound: For long-term cultures, consider replenishing the medium with freshly prepared this compound every 24-48 hours.[4] Analytical Verification: Use HPLC to directly measure the concentration of intact this compound in your culture medium over time.[4] |
| Cellular Metabolism: The cells in your experiment may be metabolizing this compound into less active or inactive forms.[1][4] | Analyze Metabolites: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential metabolites in both the cell culture supernatant and cell lysates.[4] Adjust Concentration: If metabolism is confirmed, a higher initial concentration of the inhibitor might be necessary to maintain an effective therapeutic window.[4] | |
| Inconsistent results between experimental replicates | Stock Solution Inconsistency: The inhibitor stock solution may not be stable or consistent between preparations. | Prepare Fresh Stocks: Avoid using old stock solutions. Prepare fresh stocks from powder and aliquot for single use to minimize freeze-thaw cycles.[1] Verify Concentration: After preparation, confirm the concentration of your stock solution using a spectrophotometer or HPLC.[1] |
| Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor. | Calibrate Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions like DMSO stocks. | |
| Precipitate formation in the culture medium | Poor Aqueous Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium upon dilution from the DMSO stock.[3] | Check Final Solvent Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5% v/v).[3] Solubility Test: Determine the solubility of this compound in your specific cell culture medium.[4] Use of Serum: Components in fetal bovine serum (FBS) can sometimes help to stabilize and solubilize small molecules.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol allows for the direct measurement of the concentration of intact this compound over time in your experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (ACN) and formic acid (or other appropriate mobile phase components)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired final working concentration.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.[1][4]
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[1][4]
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitated proteins or debris.[4]
-
Inject a defined volume of the supernatant onto the HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound.[4]
-
Detect the compound using a UV detector at its maximum absorbance wavelength.[4]
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.[4]
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining this compound.[4]
-
Plot the percentage of remaining compound against time to determine the stability profile and calculate its half-life under your experimental conditions.[4]
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Workflow for assessing this compound stability.
References
optimizing hCAIX-IN-19 treatment duration for maximum effect
Welcome to the technical support center for hCAIX-IN-19, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of human carbonic anhydrase IX (hCAIX).[1][2] hCAIX is a transmembrane enzyme, the expression of which is highly upregulated in hypoxic solid tumors.[1][3] It plays a critical role in regulating pH by converting carbon dioxide to bicarbonate and protons, leading to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[3][4] This acidic environment promotes tumor progression, metastasis, and resistance to therapy.[1][5] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent impairment of tumor cell growth and survival.[1]
Q2: How is the expression of hCAIX regulated?
A2: The primary regulator of hCAIX expression is hypoxia, a common feature of the tumor microenvironment.[1][4] Under low oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and activates the transcription of the CA9 gene.[1][3][4] The Phosphatidylinositol 3-kinase (PI3K) signaling pathway has also been shown to play a role in driving hCAIX expression.[1]
Q3: What is the recommended starting concentration and treatment duration for in vitro studies?
A3: For initial in vitro experiments, we recommend a concentration range based on the IC50 value of this compound, typically from 1 nM to 10 µM. A common treatment duration for cell viability assays (e.g., MTT or MTS) is 48 to 72 hours to allow for sufficient time to observe effects on cell proliferation.[6] However, the optimal duration will be cell-line dependent and should be determined empirically.
Q4: Should I conduct my experiments under normoxic or hypoxic conditions?
A4: Since hCAIX expression is strongly induced by hypoxia, it is crucial to conduct experiments under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.[6] This will allow you to assess the specific effect of this compound in a more physiologically relevant tumor microenvironment.
Troubleshooting Guides
Below are common issues that researchers may encounter during their experiments with this compound, along with recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of hCAIX activity in enzymatic assays. | 1. Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Incubation Time: Insufficient time for the inhibitor to bind to the enzyme.[7] 3. Assay Condition Incompatibility: The buffer or other reagents may interfere with the inhibitor. | 1. Use a fresh aliquot of this compound for each experiment. 2. Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition (e.g., 15-60 minutes).[7] 3. Verify that the assay buffer and conditions are compatible with this compound by consulting established CAIX enzymatic assay protocols.[7] |
| High background or off-target effects in cell-based assays. | 1. Non-specific Cytotoxicity: At high concentrations, this compound or the solvent (e.g., DMSO) may induce cytotoxicity unrelated to CAIX inhibition.[7] 2. Off-target Effects: The inhibitor may be affecting other cellular processes. | 1. Include a vehicle-only control (e.g., DMSO) at the highest concentration used. 2. Test the effect of this compound in a CAIX-knockout or knockdown cell line to confirm on-target activity.[7] 3. Use a structurally different, well-characterized CAIX inhibitor as a positive control. |
| Poor solubility or precipitation of this compound in cell culture media. | 1. Low Aqueous Solubility: Many small molecule inhibitors have limited solubility in aqueous media.[7] 2. Concentration Exceeds Solubility Limit: The desired working concentration may be too high for the media.[7] | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the final culture medium, ensure vigorous mixing and that the final solvent concentration is non-toxic to your cells (typically <0.5%).[7] 2. Before your experiment, test the solubility of your desired this compound concentration in the cell culture medium under the same incubation conditions and visually inspect for precipitation.[7] |
| Variability in tumor growth inhibition in in vivo studies. | 1. Inadequate Dosing or Schedule: The dose or frequency of administration may not be optimal to maintain therapeutic concentrations. 2. Tumor Heterogeneity: Different regions of the tumor may have varying levels of hypoxia and CAIX expression. | 1. Conduct a dose-response study to determine the optimal dose. 2. Consider more frequent administration or a different route of administration to improve pharmacokinetic properties.[6] 3. Analyze CAIX expression in tumor samples post-treatment to correlate with response. |
Data Presentation
The following table summarizes the representative inhibitory activity of a selective hCAIX inhibitor against various human carbonic anhydrase (hCA) isoforms. Data is presented as the inhibition constant (Kᵢ), where a lower value indicates higher potency.
| Isoform | Kᵢ (nM) |
| hCA I | >10,000 |
| hCA II | >10,000 |
| hCA IV | 130.7 |
| hCA IX | 25.8 |
| hCA XII | 4.5 |
Note: This data is representative and based on publicly available information for potent and selective hCAIX inhibitors like SLC-0111.[3] The specific activity of this compound should be determined experimentally.
Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay
This assay is used to determine the inhibitory potency (IC₅₀ and Kᵢ values) of this compound.
-
Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The change in pH is monitored over time using a pH indicator.[8]
-
Materials:
-
Purified recombinant hCAIX enzyme
-
This compound
-
HEPES-Tris buffer (pH 7.5)
-
p-Nitrophenol (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In the spectrophotometer, rapidly mix the enzyme solution containing varying concentrations of this compound with a CO₂-saturated solution.[8]
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.[6]
-
Calculate the initial reaction rates.
-
Determine the IC₅₀ values by plotting the enzyme activity against the logarithm of the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.[6]
-
Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell lines with varying hCAIX expression (e.g., HT-29, MCF-7)
-
This compound
-
Appropriate cell culture media
-
MTT or MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Culture the cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).[6]
-
Add the MTT or MTS solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for hCAIX Expression
This protocol is used to quantify the expression levels of hCAIX protein in cell lysates.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibody against hCAIX
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin)
-
ECL substrate
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-hCAIX antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[7]
-
Visualizations
Caption: hCAIX Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Experimental Workflow for this compound Evaluation.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
identifying potential experimental artifacts with hCAIX-IN-19
Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential experimental artifacts when working with this potent and selective inhibitor of human carbonic anhydrase IX (hCAIX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX) with a high degree of selectivity. It exhibits an inhibition constant (Ki) of 6.2 nM for hCAIX.[1][2][3] Its selectivity for hCAIX over other carbonic anhydrase isoforms, such as hCAI, is significant (hCAI/hCAIX = 117).[1][2][3] By inhibiting the enzymatic activity of CAIX, this compound disrupts the enzyme's ability to regulate pH in the tumor microenvironment. This leads to an accumulation of acid within cancer cells, which can induce cellular stress, hinder tumor growth, and potentially lead to apoptosis.
Q2: What are the expected effects of this compound in cell-based assays?
A2: In cell-based assays, this compound is expected to show antiproliferative activity in cancer cell lines that express hCAIX, such as U87MG, MDA-MB-231, and PANC-1 cells.[1] The inhibition of CAIX leads to a decrease in the extracellular acidification rate (ECAR) and a corresponding decrease in intracellular pH (pHi).[4] This disruption of pH homeostasis can trigger apoptosis.[4]
Q3: What are the common off-target concerns associated with sulfonamide-based inhibitors like this compound?
A3: A primary concern with sulfonamide-based inhibitors is the potential for off-target inhibition of other carbonic anhydrase isoforms due to the conserved nature of the active site within the CA family.[5] The most common off-targets include the highly abundant cytosolic isoforms hCAI and hCAII, and the transmembrane isoform hCAXII, which can also be upregulated in some tumors.[5] While this compound shows good selectivity, researchers should be aware of potential off-target effects, especially at higher concentrations.
Q4: How can I be sure that the observed phenotype is a result of on-target hCAIX inhibition?
A4: To confirm on-target activity, consider the following approaches:
-
Use a structurally different CAIX inhibitor: If a different inhibitor targeting CAIX produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.
-
Rescue experiment: Overexpressing a resistant mutant of CAIX should rescue the phenotype induced by the inhibitor.
-
Genetic knockdown/knockout: Compare the phenotype observed with this compound treatment to that of CA9 gene knockdown (using siRNA/shRNA) or knockout (using CRISPR-Cas9).[6] Concordant phenotypes provide strong evidence for on-target effects.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of CAIX activity | 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[7] 2. Incorrect Assay Conditions: Suboptimal pH or buffer components in the enzymatic assay. | 1. Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure the assay buffer pH is within the optimal range for CAIX activity and inhibitor binding. |
| Low potency in cellular assays compared to biochemical assays | 1. Poor Compound Solubility or Stability in Media: The inhibitor may precipitate out of the cell culture medium.[5][8] 2. Drug Efflux: Cancer cells may actively pump out the inhibitor.[5] 3. Inhibitor Binding to Serum Proteins: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[7] | 1. Visually inspect for precipitation. Test solubility in your specific media. Consider using a lower final concentration or a different formulation. 2. Use an efflux pump inhibitor (e.g., verapamil) as a control to see if it potentiates the effect. 3. Perform experiments in serum-free media if possible, or titrate the inhibitor concentration in the presence of serum to find the optimal dose. |
| Unexpected Cell Toxicity | 1. Off-target effects: Inhibition of other essential enzymes or pathways.[5] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor.[5] 3. Compound Degradation: Breakdown of the inhibitor into toxic byproducts. | 1. Perform a broader off-target screening panel. Use a structurally related but inactive compound as a negative control. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. 3. Assess the stability of this compound under your experimental conditions over time using methods like HPLC. |
| Discrepancy between pharmacological inhibition and genetic knockdown | 1. Incomplete Knockdown: The genetic approach may not fully abolish CAIX expression or function. 2. Off-target Effects of Inhibitor: The inhibitor may have effects independent of CAIX.[9] 3. Compensation by Other Isoforms: Knockdown of CAIX may lead to the upregulation of other CA isoforms like CAXII.[10][11] | 1. Validate knockdown efficiency at both the mRNA and protein levels. 2. Use multiple, structurally distinct inhibitors to confirm the phenotype. 3. Check for changes in the expression of other CA isoforms after CAIX knockdown. |
Experimental Protocols
Western Blot for CAIX Detection
This protocol details the detection of CAIX protein to confirm its expression in your cell model and to assess any changes upon treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (10%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CAIX (use a validated antibody)[12][13]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[12]
-
Normalize CAIX band intensity to a loading control (e.g., β-actin or GAPDH).
-
Extracellular Acidification Rate (ECAR) Assay using Seahorse XF Analyzer
This assay measures the effect of this compound on the glycolytic flux of cancer cells by monitoring the rate of proton extrusion.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., bicarbonate-free DMEM)
-
This compound
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.[15]
-
Assay Preparation:
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound, glucose, oligomycin, and 2-DG.[16]
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay to measure ECAR in real-time.[17]
Intracellular pH (pHi) Measurement using BCECF-AM
This protocol describes how to measure changes in intracellular pH upon treatment with this compound using the fluorescent dye BCECF-AM.
Materials:
-
BCECF-AM
-
DMSO
-
PBS or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Dye Loading:
-
Treatment and Measurement:
-
Add this compound at the desired concentrations.
-
Measure fluorescence using a ratiometric approach with excitation at 490 nm and 440 nm, and emission at 535 nm.[18]
-
-
Calibration:
-
To obtain absolute pHi values, a calibration curve should be generated using a buffer containing nigericin and valinomycin to equilibrate intracellular and extracellular pH at known values.[18]
-
Visualizations
Caption: CAIX signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Carbonic Anhydrase IX/CA9 antibody (11071-1-AP) | Proteintech [ptglab.com]
- 13. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Lactate stimulates CA IX expression in normoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Validation & Comparative
A Preclinical Showdown: hCAIX-IN-19 vs. SLC-0111 for Carbonic Anhydrase IX Inhibition
For researchers, scientists, and drug development professionals, the landscape of carbonic anhydrase IX (CAIX) inhibitors is continually evolving. This guide provides an objective, data-driven comparison of two prominent sulfonamide-based inhibitors, hCAIX-IN-19 and the clinically evaluated SLC-0111, based on available preclinical data. The aim is to illuminate their respective profiles to aid in the selection and design of future cancer therapy studies.
Carbonic anhydrase IX is a transmembrane enzyme pivotal in the regulation of tumor pH. Its expression is predominantly induced by hypoxia and is associated with aggressive tumor phenotypes and poor prognosis. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis. Inhibition of CAIX is a promising therapeutic strategy to disrupt this pH-regulating machinery and sensitize cancer cells to conventional therapies.
Performance at a Glance: Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound and SLC-0111 from preclinical studies.
Table 1: In Vitro Enzyme Inhibition Constants (Ki)
| Inhibitor | Target | Inhibition Constant (Ki) | Selectivity vs. hCA I |
| This compound | hCA IX | 6.2 nM[1][2] | ~117-fold[1][2] |
| SLC-0111 | hCA IX | 45 nM | - |
Table 2: In Vitro Cellular Antiproliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 / Effect | Conditions |
| This compound | U87MG | Glioblastoma | Significant effect at 100 µM[2] | 48h incubation[2] |
| MDA-MB-231 | Breast Cancer | Reduced proliferation to 39% at 100 µM[2] | 48h incubation[2] | |
| PANC-1 | Pancreatic Cancer | Antiproliferative activity observed[2] | 48h incubation[2] | |
| SLC-0111 | HT-29 | Colorectal Cancer | 13.53 µg/mL | - |
| MCF7 | Breast Cancer | 18.15 µg/mL | - | |
| PC3 | Prostate Cancer | 8.71 µg/mL | - | |
| A375-M6 | Melanoma | Potentiates dacarbazine & temozolomide cytotoxicity[3] | - | |
| HCT116 | Colorectal Cancer | Enhances 5-Fluorouracil cytostatic activity[3] | 24h incubation[3] |
Mechanism of Action and Signaling Pathways
Both this compound and SLC-0111 are sulfonamide-based inhibitors that target the catalytic activity of carbonic anhydrase IX. By binding to the zinc ion in the active site of the enzyme, they block the hydration of carbon dioxide. This inhibition leads to a disruption of pH regulation in the tumor microenvironment. The consequences of this are twofold: an increase in intracellular pH and a decrease in extracellular pH are prevented. This can lead to increased intracellular acidosis, which can trigger apoptosis and inhibit cell proliferation and invasion. Furthermore, normalizing the tumor microenvironment's pH may enhance the efficacy of conventional chemotherapies and immunotherapies.[3]
Caption: CAIX Inhibition Signaling Pathway.
Experimental Protocols
A comprehensive evaluation of CAIX inhibitors involves a series of in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
Objective: To determine the inhibitory constant (Ki) of the compound against purified CAIX enzyme.
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The assay relies on a pH indicator to spectrophotometrically track the decrease in pH as the reaction proceeds. The initial rate of the reaction is measured at various substrate (CO₂) and inhibitor concentrations. The Ki is then calculated from the resulting data, often using the Cheng-Prusoff equation.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase IX
-
This compound or SLC-0111
-
CO₂-saturated water
-
Buffer solution (e.g., Tris, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Cell-Based Assays
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
1. Cell Viability/Proliferation Assay (e.g., MTT, SRB, or CellTiter-Glo® Assay):
-
Protocol Outline: Cancer cells expressing CAIX are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours) under normoxic and hypoxic conditions. Cell viability is assessed by adding the respective reagent and measuring the absorbance or luminescence. IC50 values are then calculated.
2. Colony Formation Assay:
-
Protocol Outline: A small number of cells are seeded in a culture dish and treated with the inhibitor. The cells are allowed to grow for an extended period (e.g., 10-14 days) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted. This assay assesses the long-term effect of the inhibitor on cell survival and proliferation.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231, HT-29) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor (this compound or SLC-0111) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Body weight and general health of the animals are also monitored throughout the study.
Caption: Workflow for CAIX Inhibitor Evaluation.
Discussion and Conclusion
Based on the available in vitro enzyme inhibition data, This compound (Ki = 6.2 nM) demonstrates higher potency against hCAIX compared to SLC-0111 (Ki = 45 nM). Furthermore, this compound exhibits significant selectivity over the off-target hCA I isoform.
In cellular assays, both compounds show antiproliferative effects against various cancer cell lines. SLC-0111 has been more extensively studied in combination with conventional chemotherapies, where it has been shown to potentiate their cytotoxic effects in melanoma, breast, and colorectal cancer models.[3] Data on the in vivo efficacy of this compound is not as readily available in the public domain, whereas SLC-0111 has demonstrated anti-tumor efficacy in multiple solid tumor models and has progressed to Phase I/II clinical trials.[4]
The choice between this compound and SLC-0111 for preclinical studies will depend on the specific research question. This compound's higher in vitro potency and selectivity may make it an attractive tool for mechanistic studies and as a lead compound for further optimization. Conversely, SLC-0111's more advanced preclinical and clinical development provide a wealth of data on its in vivo activity, safety profile, and potential for combination therapies.
Further head-to-head in vivo studies are necessary to directly compare the efficacy and pharmacokinetic/pharmacodynamic profiles of these two inhibitors. Such studies will be crucial in determining their full therapeutic potential and guiding the clinical development of next-generation CAIX inhibitors.
References
Unraveling the Selectivity of hCAIX-IN-19: A Comparative Analysis with Other Carbonic Anhydrase IX Inhibitors
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of a novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, with other prominent CAIX inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment. Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[4][5][6] This pivotal role has established CAIX as a compelling therapeutic target for anticancer drug development.
The development of selective CAIX inhibitors is a critical endeavor to minimize off-target effects, as other carbonic anhydrase isoforms (e.g., CA I and CA II) are ubiquitously expressed and play vital physiological roles. This guide focuses on the comparative selectivity of this compound, a recently identified sulfonamide-based inhibitor, against other well-characterized inhibitors such as SLC-0111 (also known as U-104) and the non-selective inhibitor Acetazolamide.
Comparative Selectivity Profile of CAIX Inhibitors
The inhibitory potency and selectivity of this compound and other CAIX inhibitors are presented below. The data is summarized as inhibition constants (Ki), where a lower value indicates higher potency. The selectivity is assessed by comparing the Ki values against the target isoform (hCA IX) versus off-target isoforms (hCA I, hCA II, and hCA XII).
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA I / hCA IX) | Selectivity (hCA II / hCA IX) |
| This compound | 725.4 | N/A | 6.2 | N/A | 117 | N/A |
| SLC-0111 (U-104) | 5080[7] | 9640[7] | 45.1[7][8][9] | 4.5[7][8][9] | 112.6 | 213.7 |
| Acetazolamide | 250[10] | 12[11] | 25 | 5.7 | 10 | 0.48 |
N/A: Data not available from the searched sources.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is crucial for evaluating their potency and selectivity. The most widely accepted and robust method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of carbon dioxide.
Principle: The enzymatic hydration of CO2 to bicarbonate and a proton leads to a decrease in the pH of the reaction mixture. This pH change is monitored in real-time using a pH indicator dye, and the initial rate of the reaction is proportional to the enzyme's activity. The presence of an inhibitor reduces the reaction rate, and by measuring these rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[7][12]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer, such as HEPES or Tris, is prepared at a specific pH (typically 7.4-7.5).
-
Enzyme Solution: A stock solution of the purified recombinant human carbonic anhydrase isoform is prepared in the assay buffer.
-
Inhibitor Solutions: A series of dilutions of the test inhibitor (e.g., this compound) are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
CO2-Saturated Water: Chilled, deionized water is saturated with CO2 gas by bubbling the gas through it.[13]
-
pH Indicator: A pH indicator dye solution (e.g., phenol red) is prepared in the assay buffer.[13]
-
-
Instrumentation:
-
Assay Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution and the pH indicator. For inhibition assays, the enzyme is pre-incubated with the inhibitor for a defined period before loading.
-
The second syringe is loaded with the CO2-saturated water.[7]
-
The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum absorbance wavelength.[12]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value (the inhibitor concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: CAIX signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for determining inhibitor selectivity.
References
- 1. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
On-Target Activity of hCAIX-IN-19: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the on-target activity of the human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-19, in comparison to other notable inhibitors. This guide provides a quantitative comparison of inhibitory activity, detailed experimental protocols for on-target validation, and visualizations of key pathways and workflows.
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that plays a critical role in the regulation of pH in the tumor microenvironment. Its expression is significantly upregulated in a variety of solid tumors, making it a compelling target for anticancer therapies. This compound is a potent sulfonamide-based inhibitor of hCAIX. This guide provides a comprehensive comparison of the on-target activity of this compound with other known hCAIX inhibitors, supported by experimental data and detailed methodologies to aid in the objective assessment of this compound.
Quantitative Comparison of Inhibitor Potency
The on-target activity of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values of this compound and other well-characterized hCAIX inhibitors against key human carbonic anhydrase isoforms. The selectivity of an inhibitor for hCAIX over other isoforms, particularly the ubiquitous hCA I and hCA II, is a critical factor in minimizing off-target effects.
| Inhibitor | This compound | Acetazolamide | SLC-0111 | U-104 |
| hCA I (Kᵢ, nM) | 725.4¹ | 250 | >10000 | 9800 |
| hCA II (Kᵢ, nM) | Data not available | 12 | 960 | 93 |
| hCA IX (Kᵢ, nM) | 6.2 [1] | 25 | 45 | 4.5 |
| hCA XII (Kᵢ, nM) | Data not available | 5.7 | 4.5 | 5.7 |
| Selectivity (hCA I/hCA IX) | 117[1] | 10 | >222 | 2178 |
| Selectivity (hCA II/hCA IX) | Data not available | 0.48 | 21.3 | 20.7 |
¹Calculated from Kᵢ against hCAIX and the reported selectivity ratio.[1]
Experimental Protocols
The determination of the inhibition constant (Kᵢ) is crucial for validating the on-target activity of hCAIX inhibitors. The stopped-flow CO₂ hydration assay is the gold-standard method for this purpose.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the enzyme's catalytic activity by monitoring the rapid change in pH that occurs upon the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The pH change is observed using a pH indicator dye, and the initial rate of the reaction is measured. In the presence of an inhibitor, the rate of this reaction will decrease, and the extent of this decrease is used to calculate the Kᵢ value.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
This compound or other inhibitor of interest
-
CO₂-saturated water
-
Assay Buffer (e.g., 10 mM HEPES or Tris, pH 7.5, containing 20 mM NaCl and 20 mM Na₂SO₄)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the hCA enzyme in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.
-
-
Assay Performance:
-
Equilibrate the enzyme solution and the inhibitor solution to the desired assay temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).
-
Record the initial rate of the reaction from the linear phase of the absorbance change.
-
-
Data Analysis:
-
Determine the initial rates of the uncatalyzed and enzyme-catalyzed reactions in the absence of the inhibitor.
-
Measure the initial rates of the enzyme-catalyzed reaction at various concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m) where [S] is the substrate (CO₂) concentration and K_m is the Michaelis-Menten constant for the enzyme.
-
Visualizations
To better understand the context of this compound's on-target activity, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: hCAIX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the on-target activity of hCAIX inhibitors.
References
Comparative Efficacy of Carbonic Anhydrase IX (CAIX) Inhibitors in Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Carbonic Anhydrase IX (CAIX) inhibitors, with a focus on the clinical-stage compound SLC-0111, against other therapeutic strategies targeting CAIX. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support informed research and development decisions.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in a multitude of solid tumors, including renal, breast, lung, and brain cancers. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of Hypoxia-Inducible Factor-1α (HIF-1α). CAIX plays a pivotal role in regulating pH by converting carbon dioxide to bicarbonate and protons, thereby maintaining a favorable intracellular pH for cancer cell survival and proliferation while contributing to an acidic extracellular milieu that promotes invasion and metastasis. The restricted expression of CAIX in normal tissues makes it an attractive target for cancer therapy.
This guide will focus on the efficacy of SLC-0111, a first-in-class small molecule inhibitor of CAIX, and compare its performance with other CAIX-targeting agents, including the monoclonal antibody Girentuximab (cG250) and the antibody-drug conjugate BAY 79-4620.
Comparative Efficacy of CAIX Inhibitors
The efficacy of CAIX inhibitors has been evaluated in a variety of preclinical and clinical settings. The following tables summarize the available quantitative data to facilitate a direct comparison of these agents.
In Vitro Efficacy: Inhibition of Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of SLC-0111 and a novel analog in different cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Normal Cell Line (CCD-986sk) IC50 (µg/mL) |
| SLC-0111 | HT-29 | Colorectal Cancer | 13.53[1] | 45.70[1] |
| MCF7 | Breast Cancer | 18.15[1] | ||
| PC3 | Prostate Cancer | 8.71[1] | ||
| Pyr (SLC-0111 Analog) | HT-29 | Colorectal Cancer | 27.74[1] | 50.32[1] |
| MCF7 | Breast Cancer | 11.20[1] | ||
| PC3 | Prostate Cancer | 8.36[1] |
Note: Lower IC50 values indicate greater potency.
In Vivo Efficacy: Preclinical Animal Models
The anti-tumor activity of CAIX inhibitors has been assessed in various xenograft models. The data below highlights the efficacy of these agents, often in combination with standard-of-care therapies. Pre-clinical studies have demonstrated that targeting CAIX with SLC-0111, both alone and in combination with chemotherapy or immune checkpoint blockade, results in anti-tumor efficacy and enhanced survival in multiple solid tumor models, including triple negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[2][3]
| Agent | Cancer Model | Treatment | Key Findings |
| SLC-0111 | Melanoma (B16F10) | SLC-0111 + Immune Checkpoint Blockade (ICB) | Sensitized tumors to ICB, leading to an enhanced Th1 response, decreased tumor growth, and reduced metastasis.[4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SLC-0111 + Cisplatin | Enhanced the efficacy of cisplatin, leading to reduced tumor growth and invasion.[5] | |
| BAY 79-4620 | Various Human Xenografts (e.g., HeLa-MaTu) | BAY 79-4620 Monotherapy | Showed potent antitumor efficacy, including partial and complete tumor shrinkage, with activity correlating with CAIX expression levels.[6] |
Clinical Efficacy
Clinical trials provide crucial data on the safety and efficacy of investigational drugs in humans.
| Agent | Phase | Cancer Type | Key Findings |
| SLC-0111 | Phase I | Advanced Solid Tumors | Found to be safe and well-tolerated at doses up to 1000 mg/day. No objective responses were observed as a monotherapy in heavily pre-treated patients, but stable disease for over 24 weeks was noted in two patients.[7] |
| Girentuximab (cG250) | Phase I/II | Renal Cell Carcinoma (RCC) | As a single agent and in combination therapies, it has shown promise in treating advanced RCC.[8] |
| BAY 79-4620 | Phase I | Various Solid Tumors | Development was discontinued due to grade 5 adverse events at a 4.6 mg/kg dose.[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
SLC-0111 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells), sometimes mixed with Matrigel, into the flank of the mice.[10][11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[6]
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[6]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Mandatory Visualizations
CAIX Signaling Pathway in Cancer
The following diagram illustrates the central role of CAIX in the tumor microenvironment, highlighting its induction by hypoxia and its subsequent influence on pH regulation and cancer progression.
Caption: CAIX induction by hypoxia and its role in pH regulation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the efficacy of a CAIX inhibitor in a preclinical xenograft model.
Caption: Workflow for a preclinical in vivo efficacy study.
References
- 1. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Analysis of the Therapeutic Index of hCAIX-IN-19 and Other Sulfonamide-Based Carbonic Anhydrase Inhibitors
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic index of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, in comparison to other notable sulfonamides. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy and toxicity based on available preclinical data.
Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a wide range of solid tumors, playing a crucial role in tumor cell adaptation to the hypoxic and acidic microenvironment. Its limited expression in normal tissues makes it an attractive target for cancer therapy. Sulfonamide-based inhibitors have been at the forefront of targeting carbonic anhydrases. This guide delves into the comparative therapeutic potential of this compound against established sulfonamides such as Acetazolamide, Dorzolamide, Brinzolamide, Zonisamide, Celecoxib, and the clinical-stage inhibitor SLC-0111.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The therapeutic index of a compound is a measure of its relative safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity. In a preclinical setting, this can be estimated by comparing the in vitro efficacy (e.g., enzyme inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against cancer cells) to the in vitro cytotoxicity against normal cells (e.g., IC50 or half-maximal cytotoxic concentration (CC50)). A higher ratio of cytotoxicity in normal cells to efficacy in cancer cells suggests a more favorable therapeutic window.
| Compound | Target/Cell Line | Efficacy (Ki/IC50) | Normal Cell Line | Cytotoxicity (IC50/CC50) | Selectivity Index (SI) |
| This compound | hCA IX | Ki: 6.2 nM | - | Data not available | Not determinable |
| U87MG, MDA-MB-231, PANC-1 | Antiproliferative at 100 µM[1] | ||||
| Acetazolamide | hCA IX | Ki: 25 nM[2] | Fetal Lung Fibroblasts (FLF) | IC50: 514.4 µM[3][4] | 20.6 |
| H-727 (Bronchial Carcinoid) | IC50: 117 µM[3][4] | Human Umbilical Vein Endothelial Cells (HUVEC) | Low cytotoxicity observed[5][6] | - | |
| H-720 (Bronchial Carcinoid) | IC50: 166 µM[3][4] | ||||
| HT-29 (Colon Cancer) | IC50: 53.78 µM[7] | ||||
| Dorzolamide | - | Data not available for cancer cells | Human Corneal Endothelial Cells | Low cytotoxicity at 100-fold dilution[8] | Not determinable |
| Brinzolamide | - | Data not available for cancer cells | L929, ARPE-19 | Non-toxic at tested concentrations[3] | Not determinable |
| Human Retinal Pigmentation Epithelial (RPE) cells | Non-toxic at 0.1% and 0.5% v/v[9] | ||||
| Zonisamide | C6 Glioma | IC50: 80 µM[10][11] | - | Data not available | Not determinable |
| Celecoxib | A2058 (Melanoma) | IC50: 63 µM[6][12] | HEK293 | Cytotoxic[13][14] | Variable |
| SAN (Melanoma) | IC50: 45 µM[6][12] | ||||
| A549, H460 (Lung Cancer) | IC50: 50-100 µM[15] | ||||
| HeLa (Cervical Cancer) | IC50: 43 µM[16] | ||||
| MCF-7 (Breast Cancer) | IC50: 40.05 µM[17] | ||||
| MDA-MB-231 (Breast Cancer) | IC50: 89.05 µM[17] | ||||
| SLC-0111 | hCA IX | Ki: 4.5 nM[2] | CCD-986sk (Normal Skin Fibroblast) | IC50: 45.70 µg/mL (~80 µM)[18] | ~1 |
| Glioblastoma cell lines | IC50: 80-100 µM[19][20] | ||||
| HT-29 (Colon Cancer) | IC50: 13.53 µg/mL (~23.7 µM)[18] | ||||
| MCF7 (Breast Cancer) | IC50: 18.15 µg/mL (~31.8 µM)[18] | ||||
| PC3 (Prostate Cancer) | IC50: 8.71 µg/mL (~15.3 µM)[18] |
Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Direct comparison is challenging due to variations in cell lines and experimental conditions.
In Vivo Toxicity
Evaluating in vivo toxicity is a critical step in determining the therapeutic index. The LD50 (median lethal dose) or MTD (maximum tolerated dose) are common measures.
| Compound | Animal Model | Acute Toxicity (LD50/MTD) |
| This compound | - | Data not available |
| Acetazolamide | Mouse | LD50: 3000 - 6000 mg/kg[18] |
| Dorzolamide | - | Data not available |
| Brinzolamide | Mouse, Rat | Oral LD50: 1406 mg/kg (Mouse), 1000 - 2000 mg/kg (Rat)[21] |
| Zonisamide | - | Data not available |
| Celecoxib | Rat | Oral LD50: > 2000 mg/kg[13] |
| SLC-0111 | Human (Phase I trial) | MTD not established, but 2000 mg/day was poorly tolerated[22] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.
-
Reagents: Purified recombinant human CAIX, test compound (e.g., this compound), CO₂-saturated water, and a pH indicator in a suitable buffer.
-
Procedure:
-
A solution of the CA enzyme and the inhibitor is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over time.
-
The inhibition constant (Ki) is determined by measuring the reaction rate at various inhibitor concentrations.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (both cancer and normal cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow formazan formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
-
Signaling Pathways and Experimental Workflows
CAIX and HIF-1 Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and dimerizes with HIF-1β, forming the active HIF-1 complex. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX expression. CAIX, at the cell surface, catalyzes the hydration of CO₂ to H⁺ and HCO₃⁻. This contributes to the acidification of the extracellular space and the maintenance of a neutral intracellular pH, promoting tumor cell survival, proliferation, and invasion. Sulfonamide inhibitors, like this compound, block the enzymatic activity of CAIX, disrupting this pH regulation and leading to intracellular acidification and subsequent cancer cell death.
Caption: CAIX-HIF-1 Signaling Pathway and Inhibition.
Experimental Workflow for Therapeutic Index Evaluation
The evaluation of a compound's therapeutic index involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.
Caption: Experimental Workflow for Therapeutic Index Evaluation.
Conclusion
Based on the currently available data, this compound demonstrates potent inhibition of the target enzyme hCA IX. However, a comprehensive evaluation of its therapeutic index is currently limited by the lack of cytotoxicity data on normal human cell lines and in vivo toxicity data.
In comparison, established sulfonamides like Acetazolamide show a moderate in vitro selectivity, while the clinical-stage inhibitor SLC-0111 exhibits potent anti-cancer activity but with a relatively low in vitro selectivity index in the reported study. Other sulfonamides such as Dorzolamide and Brinzolamide have limited available data regarding their anti-cancer properties, as their primary clinical applications are in ophthalmology. Celecoxib, a COX-2 inhibitor with a sulfonamide moiety, displays a range of cytotoxic effects on cancer cells, but its therapeutic index in the context of CAIX inhibition is not well-defined.
To fully assess the therapeutic potential of this compound, further studies are required to determine its in vitro cytotoxicity against a panel of normal human cell lines and to establish its in vivo toxicity profile. This will enable a more direct and meaningful comparison of its therapeutic index against other sulfonamide-based carbonic anhydrase inhibitors and guide its future development as a potential anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Toxicity of antiglaucoma drugs with and without benzalkonium chloride to cultured human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acanceresearch.com [acanceresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic and Apoptotic Effects of Celecoxib and Topotecan on AGS and HEK 293 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of CAIX Inhibitors: SLC-0111 vs. Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of two carbonic anhydrase IX (CAIX) inhibitors: SLC-0111, a potent and selective inhibitor, and acetazolamide, a broader-spectrum carbonic anhydrase inhibitor. Due to the absence of published in vivo data for hCAIX-IN-19, this guide focuses on SLC-0111 as a representative selective CAIX inhibitor for a comparative analysis against the widely studied acetazolamide.
Carbonic anhydrase IX is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of the tumor microenvironment's pH, contributing to cancer progression and therapeutic resistance. This guide summarizes key experimental data, details the methodologies of cited in vivo studies, and visualizes relevant biological pathways and experimental workflows to aid in the critical evaluation of these compounds for cancer therapy research.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical in vivo studies for SLC-0111 and acetazolamide, focusing on their anti-tumor efficacy.
Table 1: In Vivo Efficacy of SLC-0111 in Preclinical Cancer Models
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | Orthotopic MDA-MB-231 LM2-4 xenografts in immunodeficient mice | 50 mg/kg SLC-0111, oral gavage, daily | Significantly reduced overall metastatic burden. Combination with sunitinib significantly reduced both primary tumor growth and sunitinib-induced lung metastasis.[1] |
| Glioblastoma | Patient-derived xenograft (PDX) models (D456 and 1016) | 100 mg/kg SLC-0111, oral gavage, daily | Monotherapy significantly decreased the growth of glioblastoma PDX cells.[2] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) models | 50 mg/kg phenformin (a metabolic inhibitor with a similar mechanism of affecting tumor metabolism) once daily for 4 weeks | Phenformin, a compound that also targets tumor metabolism, showed significant tumor growth inhibition in 5 out of 12 PDX models.[3] While not a direct study of SLC-0111, it highlights the potential of targeting metabolic pathways in this cancer type. |
| Melanoma | A375 xenograft model | Not specified in the available abstract | SLC-0111 was shown to abrogate pro-survival properties induced by mesenchymal stem cell-conditioned medium in melanoma cells.[4] |
Table 2: In Vivo Efficacy of Acetazolamide in Preclinical Cancer Models
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Lewis Lung Carcinoma | C57BL/6 mice | 20, 40, and 80 mg/kg/day acetazolamide, intraperitoneal injection, for 21 days | Dose-dependent reduction in primary tumor growth and a significant inhibition of lung metastases (up to 77.7% at 80 mg/kg/day).[5] |
| Intestinal Polyps | Apc-mutant Min mice | 200 and 400 ppm acetazolamide in the diet for 8 weeks | Reduction in the number of intestinal polyps.[3] |
| Neuroblastoma | SH-SY5Y xenografts in NOD/SCID mice | Combination of acetazolamide and MS-275 | Significantly inhibited tumor growth in vivo.[6] |
| ErbB2-induced Breast Cancer | Murine model | 40 mg/kg acetazolamide, daily intraperitoneal injections | Accelerated tumor growth.[7] |
| B-Cell Lymphoma | A20/BalbC syngeneic mouse model | Combination of acetazolamide and CHOP chemotherapy | Significant increase in the anti-tumor effect compared to single treatments.[8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
General Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing and evaluating the efficacy of anti-cancer agents in a subcutaneous xenograft model.
-
Cell Culture: The selected human cancer cell line (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer, A375 for melanoma) is cultured in appropriate media and conditions to ensure exponential growth.[9][10][11]
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID, nude, or BALB/c nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.[2][6][9][10][11]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel to enhance tumor formation, is subcutaneously injected into the flank of each mouse.[2][9][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[9]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into different treatment groups: vehicle control, SLC-0111 or acetazolamide monotherapy, and/or combination therapy.[6][9]
-
Drug Administration:
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analyses such as histology, immunohistochemistry, or Western blotting to assess biomarkers of drug activity.[2][5][6]
Orthotopic Xenograft Models
For a more clinically relevant tumor microenvironment, orthotopic implantation (injecting tumor cells into the corresponding organ of origin) is often employed. For example, in breast cancer models, MDA-MB-231 cells can be implanted into the mammary fat pad of mice.[10]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CAIX Inhibition Signaling Pathway
Caption: In Vivo Efficacy Study Workflow
References
- 1. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of Pancreatic Cancer Patient-Derived Xenograft Panel with Metabolic Inhibitors Reveals Efficacy of Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. benchchem.com [benchchem.com]
validating the specificity of hCAIX-IN-19 for CAIX over other CA isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of hCAIX-IN-19, a potent inhibitor of carbonic anhydrase IX (CAIX). By presenting key experimental data, detailed protocols, and illustrative diagrams, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting CAIX in cancer and other diseases.
Data Presentation: Unveiling the Selectivity of this compound
The inhibitory activity of this compound against several key human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow CO₂ hydration assay. The resulting inhibition constants (Ki) demonstrate a remarkable selectivity for the tumor-associated isoform hCA IX over other prevalent isoforms.
| Isoform | This compound Kᵢ (nM) | Selectivity Ratio (Kᵢ hCA X / Kᵢ hCA IX) |
| hCA I | 725.4 | 117 |
| hCA II | 1005 | 162 |
| hCA IX | 6.2 | 1 |
| hCA XII | 45.1 | 7.3 |
Data extracted from Begines P, et al. Bioorganic & Medicinal Chemistry, 2023, 94: 117467.
The data clearly indicates that this compound is a highly potent inhibitor of hCA IX with a Ki value in the low nanomolar range. Its selectivity for hCA IX is over 100-fold greater than for the ubiquitous cytosolic isoforms hCA I and hCA II, suggesting a favorable therapeutic window with potentially minimal off-target effects. While showing some activity against the tumor-associated isoform hCA XII, this compound remains significantly more selective for hCA IX.
Experimental Protocols: Ensuring Methodological Rigor
The determination of carbonic anhydrase inhibition constants is a critical step in validating the specificity of an inhibitor. The following protocol outlines the stopped-flow CO₂ hydration assay used to generate the data presented above.
Stopped-Flow CO₂ Hydration Assay for Measuring Carbonic Anhydrase Inhibition
1. Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The initial rate of this reaction is determined by observing the change in absorbance of a pH indicator over a very short time scale. The inhibitory effect of a compound is quantified by measuring the reduction in the reaction rate in its presence.
2. Reagents and Buffers:
-
Enzyme: Purified, recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII).
-
Buffer: 20 mM HEPES or Tris buffer, pH 7.4, containing a suitable concentration of a pH indicator (e.g., 0.2 mM p-Nitrophenol).
-
Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.
-
Inhibitor: this compound dissolved in a minimal amount of DMSO and serially diluted in the assay buffer to the desired concentrations.
3. Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing of two solutions and monitoring absorbance changes in the millisecond timeframe.
4. Procedure: a. Enzyme and Inhibitor Pre-incubation: The purified hCA enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex. b. Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument's observation cell. c. Data Acquisition: The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (e.g., 400 nm for p-Nitrophenol) immediately following the mixing. The initial, linear phase of the absorbance change corresponds to the initial rate of the enzymatic reaction. d. Data Analysis: i. The initial rates of the reaction are calculated from the slope of the absorbance versus time plot for the uninhibited enzyme (control) and for each inhibitor concentration. ii. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. iii. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. iv. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow and the biological context of CAIX.
Caption: Workflow for determining CA isoform specificity.
Caption: CAIX signaling pathway under hypoxic conditions.
Comparative Pharmacokinetic Analysis of Carbonic Anhydrase IX Inhibitors: SLC-0111 and Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "hCAIX-IN-19" is not publicly available in the scientific literature. This guide therefore provides a comparative analysis of the pharmacokinetic properties of two well-characterized carbonic anhydrase IX (CAIX) inhibitors: the clinical-stage, selective inhibitor SLC-0111 , and the classical, non-selective carbonic anhydrase inhibitor acetazolamide . This comparison aims to provide a valuable resource for researchers engaged in the development of novel anticancer therapeutics targeting CAIX.
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a critical regulator of tumor pH.[1] Its role in promoting cancer progression and therapeutic resistance has made it an attractive target for drug development.[1] Understanding the pharmacokinetic profiles of CAIX inhibitors is paramount for their successful clinical translation. This guide presents a side-by-side comparison of human pharmacokinetic data for SLC-0111 and acetazolamide, highlighting key differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for SLC-0111 and acetazolamide.
| Pharmacokinetic Parameter | SLC-0111 (Oral) | Acetazolamide (Oral) |
| Absorption | Well absorbed.[2] | Well absorbed.[3] |
| Tmax (Time to Peak Plasma Concentration) | 2.46 - 6.05 hours (dose-dependent).[2] | ~2 hours.[4] |
| Cmax (Peak Plasma Concentration) | 4350 - 6220 ng/mL (dose-dependent).[2] | Dose-dependent. |
| Bioavailability | Generally dose-proportional exposure.[5] | Approximately 100%.[6] |
| Distribution | Widely distributed. | Avidly bound by carbonic anhydrase; higher concentrations in kidneys and red blood cells.[3] |
| Metabolism | Information not widely available in public sources. | Does not undergo metabolic alteration.[3] |
| Elimination Half-life (T½) | 10.3 - 13.0 hours (dose-dependent).[1] | 6 - 9 hours.[3] |
| Excretion | Information not widely available in public sources. | Primarily renal excretion.[3] |
Experimental Protocols
Determination of Pharmacokinetic Parameters in Humans
The pharmacokinetic data for both SLC-0111 and acetazolamide are typically determined through Phase I clinical trials in human subjects. A general methodology is outlined below.
Study Design: A standard approach involves a dose-escalation study (e.g., a 3+3 design) where cohorts of patients receive increasing oral doses of the inhibitor.[2][5]
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from the blood samples and stored under appropriate conditions (e.g., -80°C) until analysis.[7]
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix.
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase IX in Tumors
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Revolutionizing Cancer Treatment: A Comparative Analysis of hCAIX-IN-19 in Combination Therapies
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the small molecule inhibitor hCAIX-IN-19 (also known as SLC-0111) has emerged as a promising agent. By targeting carbonic anhydrase IX (CAIX), a key enzyme involved in tumor pH regulation, this compound demonstrates the potential to significantly enhance the efficacy of both immunotherapy and chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with these two pillars of cancer therapy, supported by preclinical experimental data.
Executive Summary
The tumor microenvironment is notoriously hostile, characterized by hypoxia and extracellular acidosis, which contribute to tumor progression and therapeutic resistance. Carbonic Anhydrase IX (CAIX) is a cell surface enzyme, transcriptionally regulated by Hypoxia-Inducible Factor-1α (HIF-1α), that plays a pivotal role in maintaining pH homeostasis in cancer cells. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH, favorable for cancer cell survival, while contributing to the acidification of the extracellular milieu. This acidic microenvironment not only promotes tumor invasion and metastasis but also suppresses the activity of immune cells.
This compound, a potent and selective inhibitor of CAIX, disrupts this critical pH-regulating mechanism. This action leads to intracellular acidification and an increase in the extracellular pH, thereby creating a more favorable environment for anti-cancer treatments to exert their effects. This guide will delve into the preclinical evidence demonstrating the synergistic effects of this compound when combined with both immunotherapy and various chemotherapeutic agents.
Data Presentation: this compound with Chemotherapy
Preclinical studies have shown that this compound can sensitize a variety of cancer cell lines to conventional chemotherapeutic drugs. The following tables summarize the quantitative data from these in vitro studies.
| Combination Therapy | Cancer Cell Line | Assay | Chemotherapy Alone (% Cell Death/Apoptosis) | This compound + Chemotherapy (% Cell Death/Apoptosis) | Fold Increase in Efficacy |
| This compound + Dacarbazine | A375-M6 (Melanoma) | Annexin V/PI | ~20% | ~55% | ~2.75 |
| This compound + Temozolomide | A375-M6 (Melanoma) | Annexin V/PI | ~15% | ~45% | ~3.0 |
| This compound + Doxorubicin | MCF7 (Breast Cancer) | Annexin V/PI | ~25% | ~45% | ~1.8 |
| This compound + 5-Fluorouracil | HCT116 (Colorectal) | Annexin V/PI | ~15% | ~25% | ~1.67 |
| This compound + Cisplatin | FaDu (Head and Neck) | Cell Viability | ~100% (control) | ~60% | Significant Reduction |
Data compiled from multiple preclinical studies. The values are approximate and intended for comparative purposes.
| Combination Therapy | Cancer Cell Line | Assay | Chemotherapy Alone | This compound + Chemotherapy | Observation |
| This compound + Temozolomide | A375-M6 (Melanoma) | Colony Formation | Reduced colony formation | Significantly greater reduction in colony formation | Enhanced long-term inhibition of proliferation |
| This compound + Doxorubicin | MCF7 (Breast Cancer) | Trypan Blue Exclusion | Increased non-viable cells | Significantly higher percentage of non-viable cells | Potentiation of cytotoxicity |
Data Presentation: this compound with Immunotherapy
The combination of this compound with immune checkpoint inhibitors has shown promising results in preclinical in vivo models. By reversing the acidic tumor microenvironment, this compound is believed to enhance the function of anti-tumor immune cells.
| Combination Therapy | Cancer Model | Metric | Immunotherapy Alone (Anti-PD-1 + Anti-CTLA-4) | This compound + Immunotherapy | Observation |
| This compound + Anti-PD-1 & Anti-CTLA-4 | B16F10 Melanoma (in vivo) | Tumor Growth | Delayed tumor growth | Significantly greater tumor growth inhibition | Enhanced anti-tumor efficacy |
| This compound + Anti-PD-1 & Anti-CTLA-4 | B16F10 Melanoma (in vivo) | Metastasis | Reduced metastasis | Significantly greater reduction in metastasis | Potentiation of anti-metastatic effect |
| This compound + Anti-PD-1 & Anti-CTLA-4 | 4T1 Breast Cancer (in vivo) | Survival | Increased survival | Significantly prolonged survival | Improved overall survival |
Data from a preclinical study by Chafe et al.[1]
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment: Cancer cell lines (e.g., A375-M6, MCF7, HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with this compound, a chemotherapeutic agent, or a combination of both at predetermined concentrations for specified durations (e.g., 24, 48, 72, or 96 hours).
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay was used to quantify apoptosis. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic cells).
3. Trypan Blue Exclusion Assay: This assay was used to determine cell viability. Following treatment, cells were harvested and stained with Trypan Blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of non-viable cells was calculated by counting under a microscope.
4. Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. A low density of cells was seeded in plates and treated with the respective drugs. The medium was replaced every few days. After a period of 10-14 days, colonies were fixed, stained with crystal violet, and counted.
In Vivo Murine Cancer Models
1. Tumor Implantation: Female C57BL/6 or BALB/c mice were subcutaneously injected with a suspension of cancer cells (e.g., B16F10 melanoma or 4T1 breast cancer cells) into the flank.
2. Tumor Growth Monitoring and Treatment: Tumor volume was monitored regularly using calipers. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, immunotherapy alone (e.g., anti-PD-1 and anti-CTLA-4 antibodies), or the combination of this compound and immunotherapy. This compound was typically administered daily via oral gavage, while antibodies were administered intraperitoneally at specified intervals.
3. Efficacy Assessment: Tumor growth was monitored throughout the study. At the end of the study, mice were euthanized, and tumors were excised and weighed. In some studies, lungs were harvested to assess metastatic burden. Survival studies were also conducted, where mice were monitored until they met predefined endpoint criteria.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with chemotherapy and immunotherapy are rooted in its ability to modulate the tumor microenvironment.
Caption: this compound mechanism of action.
Synergy with Chemotherapy
The acidic tumor microenvironment can reduce the efficacy of certain weakly basic chemotherapeutic drugs by protonating them and preventing their entry into cancer cells. By inhibiting CAIX, this compound increases the extracellular pH, which can enhance the uptake and cytotoxic effects of these drugs. Furthermore, the induced intracellular acidification can create a stressful environment for cancer cells, making them more susceptible to the DNA-damaging effects of chemotherapeutic agents.
Caption: this compound synergy with chemotherapy.
Synergy with Immunotherapy
The acidic tumor microenvironment is known to suppress the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby promoting immune evasion. By neutralizing the acidic TME, this compound can restore the cytotoxic activity of these immune cells. This creates a more favorable environment for immune checkpoint inhibitors to effectively unleash the anti-tumor immune response.
Caption: this compound synergy with immunotherapy.
Comparative Discussion and Future Outlook
The preclinical data strongly suggest that this compound is a versatile combination partner for both chemotherapy and immunotherapy.
-
With Chemotherapy: this compound demonstrates a clear synergistic effect by enhancing the cytotoxicity of various chemotherapeutic agents across different cancer types. This approach appears particularly promising for overcoming chemoresistance associated with the acidic tumor microenvironment.
-
With Immunotherapy: The ability of this compound to modulate the tumor microenvironment and restore immune cell function provides a compelling rationale for its combination with immune checkpoint inhibitors. This strategy has the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.
A direct head-to-head comparison of the synergistic effects of this compound with immunotherapy versus chemotherapy from a single study is not yet available. The choice of combination partner will likely depend on the specific cancer type, its molecular characteristics, and the patient's prior treatment history.
Future research should focus on well-designed clinical trials to evaluate the safety and efficacy of these combination therapies in cancer patients. Biomarker studies will be crucial to identify patient populations most likely to benefit from these novel treatment strategies. The continued investigation of this compound holds the promise of delivering more effective and personalized cancer therapies.
References
Independent Validation of hCAIX Inhibitors: A Comparative Guide
An important note on the requested topic: Publicly available, peer-reviewed scientific literature does not contain findings on a compound specifically designated "hCAIX-IN-19." This is likely a typographical error or a reference to a non-publicly documented compound. However, to address the core interest in the independent validation of human Carbonic Anhydrase IX (hCAIX) inhibitors, this guide provides a comparative analysis of two well-documented inhibitors with published data: the pan-inhibitor Acetazolamide and the clinical-stage selective inhibitor SLC-0111 .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these compounds' performance based on available experimental data.
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory constants (IC50 or Ki) of Acetazolamide and SLC-0111 against various human carbonic anhydrase (hCA) isoforms. Lower values indicate greater potency. This data is crucial for assessing the selectivity of these inhibitors.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Data Source(s) |
| Acetazolamide | 250 | 12 | 30 | - | [1][2] |
| SLC-0111 | Very low inhibition | 960 | 45.1 | 4.5 | [2] |
Experimental Protocols
The determination of inhibitory constants for carbonic anhydrase inhibitors is primarily achieved through the stopped-flow CO₂ hydration assay .[2][3]
Principle: This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[2] The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The consequent change in pH is monitored in real-time using a pH indicator dye. The rate of this reaction is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate, allowing for the calculation of the inhibition constant (Ki).[2][3]
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor of interest (e.g., Acetazolamide, SLC-0111)
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the purified carbonic anhydrase enzyme is prepared in a suitable buffer.
-
The inhibitor, dissolved in an appropriate solvent, is added to the enzyme solution and incubated for a defined period.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the pH changes due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
This procedure is repeated with various inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which considers the substrate concentration and the enzyme's Michaelis constant (Km).[2]
Mandatory Visualization
Below are diagrams illustrating the hCAIX signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: Hypoxia-induced hCAIX signaling pathway in cancer cells.
Caption: Workflow for stopped-flow CO2 hydration assay.
Independent Validation and Clinical Context
Acetazolamide is a well-established, first-generation carbonic anhydrase inhibitor. While it does inhibit hCAIX, it is considered a pan-inhibitor due to its high potency against other isoforms, particularly hCA II.[1][2] This lack of selectivity can lead to off-target effects, as hCA II is widely expressed in healthy tissues.
SLC-0111 is a second-generation, ureido-substituted benzenesulfonamide that demonstrates greater selectivity for the tumor-associated isoforms hCAIX and hCAXII over the ubiquitous hCAI and hCAII.[2] This improved selectivity profile is a key advantage in a therapeutic context, as it may reduce the side effects associated with non-selective inhibition. SLC-0111 has undergone a first-in-human Phase 1 clinical trial in patients with advanced solid tumors. The study established a recommended Phase 2 dose and found the drug to be safe and well-tolerated.[4][5][6] A Phase 1b clinical trial is also underway to evaluate SLC-0111 in combination with chemotherapy in patients with CAIX-positive pancreatic cancer.[7][8] These clinical studies represent a significant step in the independent validation of SLC-0111 as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
A Comparative Analysis of hCAIX-IN-1 and Novel Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-1, with a selection of novel inhibitors targeting the same enzyme. Carbonic anhydrase IX is a transmembrane enzyme significantly upregulated in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression and metastasis. Its inhibition is a key strategy in modern oncology research. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes important biological and experimental workflows.
Data Presentation: Inhibitor Performance
The following table summarizes the in vitro inhibitory activity of hCAIX-IN-1 and several novel CAIX inhibitors against human carbonic anhydrase isoforms. The data, presented as inhibition constants (Kᵢ) and IC50 values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.
| Compound Name | Target Isoform | Kᵢ (nM) | IC50 (nM) | Selectivity vs. CAIX | Notes |
| hCAIX-IN-1 (Compound 12g) | hCA IX | 3.3 | 7 | - | A potent and selective sulfonamide-based inhibitor. |
| hCA I | 694.9 | 4000 | ~210-fold | Lower activity against off-target isoform hCA I. | |
| hCA II | 126.6 | 18 | ~38-fold | Moderate activity against off-target isoform hCA II. | |
| hCA XII | 9.8 | - | ~3-fold | Also shows activity against the tumor-associated isoform hCA XII. | |
| VR16-09 | hCA IX | 0.16 (Kᵈ) | - | >1,000,000-fold vs hCA I/II | A novel fluorinated sulfonamide with exceptionally high affinity and selectivity. |
| VD11-4-2 | hCA IX | - | - | - | A novel fluorinated CA IX inhibitor. |
| VD12-09 | hCA IX | - | - | - | A novel fluorinated CA IX inhibitor. |
| SLC-0111 | hCA IX | 45 | - | ~20-fold vs hCA II | A ureido-substituted benzenesulfonamide that has entered clinical trials.[1] |
| hCA XII | 4.5 | - | - | More potent against hCA XII than hCA IX.[1] | |
| SLC-149 | hCA IX | 4.1 | - | - | A ureido-substituted benzenesulfonamide, more effective inhibitor of CAIX activity in a triple negative breast cancer cell line than previously studied sulfonamide inhibitors.[2][3][4] |
| QBS 13b | hCA IX | 5.5 | - | - | A novel quinoline-based sulfonamide inhibitor.[5] |
| Compound 30 (Hydroxyimine-tethered benzenesulfonamide) | hCA IX | 43 | - | - | A novel benzenesulfonamide derivative.[6] |
| 3-pyridinemethanol | hCA IX | 420 | - | - | A novel non-sulfonamide inhibitor identified through virtual screening.[7] |
| Procodazole | hCA IX | 8350 | - | - | A novel non-sulfonamide inhibitor.[7] |
| Pamidronic acid | hCA IX | 8510 | - | - | A novel non-sulfonamide inhibitor.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of CAIX inhibitors are provided below.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: This assay spectrophotometrically monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of an inhibitor to determine the inhibition constant (Kᵢ).
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor of interest (e.g., hCAIX-IN-1, novel compounds)
-
CO₂-saturated water (substrate)
-
Buffer: 20 mM Tris-HCl, pH 8.3[8]
-
pH indicator: 100 µM Phenol Red[8]
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.[8]
-
-
Assay Performance:
-
Equilibrate the enzyme solution (with or without the inhibitor) and the CO₂-saturated water to the desired temperature (typically 25°C).
-
Rapidly mix the enzyme solution and the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for Phenol Red) over time.[8]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the V₀ against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding and assess protein stability.
Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tₘ. The magnitude of this shift (ΔTₘ) is related to the binding affinity.
Materials and Reagents:
-
Purified recombinant CAIX protein (typically >95% purity)
-
Inhibitor of interest
-
SYPRO Orange dye (5000x stock solution)
-
Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl[9]
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Reaction Setup (384-well format):
-
Prepare a 2 µM solution of the CAIX protein in the assay buffer.[9]
-
Add SYPRO Orange dye to the protein solution to a final dilution of 1:1000.[9]
-
Aliquot 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[9]
-
Add the inhibitor to the wells at various concentrations (e.g., from a 10 mM stock). A DMSO control should be included.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/min, measuring fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tₘ, which is the midpoint of the unfolding transition.
-
Calculate the ΔTₘ by subtracting the Tₘ of the protein with DMSO from the Tₘ of the protein with the inhibitor.
-
The dissociation constant (Kᵈ) can be estimated by fitting the ΔTₘ values to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the thermodynamics of binding interactions, providing information on binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH).
Principle: ITC measures the heat released or absorbed during the titration of a ligand (inhibitor) into a solution containing the macromolecule (CAIX). The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters can be derived.
Materials and Reagents:
-
Highly purified recombinant CAIX protein (>95% purity)
-
Inhibitor of interest
-
Buffer: 50 mM sodium phosphate or Tris-HCl with 100-150 mM NaCl, pH 7.4. It is crucial that the inhibitor and protein are in the exact same buffer to minimize heats of dilution.[10]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified CAIX protein extensively against the final experimental buffer.
-
Dissolve the inhibitor in the same buffer. If DMSO is used to dissolve the inhibitor, ensure the same final concentration of DMSO is present in the protein solution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the CAIX solution (typically 10-50 µM) into the sample cell of the calorimeter.[10]
-
Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[11]
-
Set the experimental temperature (e.g., 25°C or 37°C).[10]
-
Perform a series of small injections (e.g., 19-25 injections of 2-2.5 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.[10]
-
-
Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kᵈ, n, and ΔH.
-
Mandatory Visualization
Signaling Pathway and Mechanism of Inhibition
Caption: Role of CAIX in the tumor microenvironment and its inhibition.
Experimental Workflow for CAIX Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating novel CAIX inhibitors.
Logical Comparison of Inhibitor Classes
Caption: Key differences between sulfonamide and non-sulfonamide CAIX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Comparative Transcriptomics of Carbonic Anhydrase IX (CAIX) Inhibition in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of inhibiting carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor progression, hypoxia, and acidosis. Due to the limited availability of public transcriptomic data specifically for hCAIX-IN-19, this document leverages available data from other well-characterized CAIX inhibitors, such as SLC-0111, and findings from CAIX gene silencing studies to provide a representative analysis of the expected transcriptomic landscape following CAIX inhibition.
Introduction to CAIX and its Inhibition
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[1] Its expression is primarily induced by hypoxia through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor cell survival, proliferation, migration, and invasion.[4][5] Inhibition of CAIX is therefore a promising therapeutic strategy to counteract tumor adaptation to hypoxia and acidosis.[5][6]
Quantitative Transcriptomic Data Summary
The following tables summarize the gene expression changes observed in cancer cells following the inhibition of CAIX. The data is derived from studies using the specific CAIX inhibitor SLC-0111 and from experiments involving the genetic knockdown of CAIX.
Table 1: Differential Gene Expression in HUH6 Hepatoblastoma Cells Treated with SLC-0111 [7]
| Condition | Upregulated Genes | Downregulated Genes |
| Normoxia | 243 | 81 |
| Hypoxia | 115 | Not specified |
This table summarizes the number of differentially expressed genes in HUH6 cells after treatment with the CAIX inhibitor SLC-0111 under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.[7]
Table 2: Key Gene Regulation Following CAIX Knockdown in Breast Cancer Cells under Hypoxia [8]
| Gene | Regulation upon CAIX Knockdown | Implication |
| Stanniocalcin-1 (STC1) | Blocked hypoxia-induced upregulation | STC1 is associated with poor survival and promotes tumor progression and metastasis. Its downregulation upon CAIX inhibition is a potential therapeutic benefit. |
This table highlights a key finding from a study on CAIX gene silencing, demonstrating a direct link between CAIX function and the expression of the pro-tumorigenic factor STC1 under hypoxic conditions.[8]
Signaling Pathways Modulated by CAIX Inhibition
CAIX inhibition impacts several critical signaling pathways involved in cancer progression. The diagrams below illustrate the key pathways affected.
Caption: CAIX signaling under hypoxic conditions and points of therapeutic intervention.
Caption: A typical experimental workflow for comparative transcriptomics.
Experimental Protocols
The following section outlines a generalized protocol for conducting a comparative transcriptomic analysis of cells treated with a CAIX inhibitor.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express CAIX, particularly under hypoxic conditions (e.g., MDA-MB-231 breast cancer, HUH6 hepatoblastoma).
-
Culture Conditions: Culture cells in standard media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2). For hypoxia experiments, incubate cells in a hypoxic chamber with 1% O2.
-
Drug Treatment: Treat cells with the desired concentration of this compound or another CAIX inhibitor. A vehicle-treated control group (e.g., DMSO) should be run in parallel. The treatment duration should be optimized based on the inhibitor's properties and the desired biological endpoint.
RNA Extraction
-
Lysis: After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Purification: Purify total RNA using a method of choice, such as organic extraction followed by precipitation or a column-based kit.[9][10]
-
Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio ~2.0). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN > 8).[11]
RNA-Seq Library Preparation
-
RNA Input: Start with a recommended amount of high-quality total RNA, typically ranging from 100 ng to 1 µg.[9][10]
-
rRNA Depletion or Poly(A) Selection: To enrich for messenger RNA (mRNA), either deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) transcripts.[10]
-
Fragmentation and cDNA Synthesis: Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Validate the final library size and concentration using an automated electrophoresis system and qPCR.
Sequencing and Data Analysis
-
Sequencing: Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between the inhibitor-treated and control groups using software packages such as DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by CAIX inhibition.
Conclusion
Inhibition of carbonic anhydrase IX leads to significant changes in the transcriptomic profile of cancer cells, particularly those related to hypoxia response, cell survival, and invasion. The provided data, though not specific to this compound, offers a strong foundation for understanding the molecular consequences of targeting CAIX. The experimental protocols outlined here provide a robust framework for researchers to conduct their own comparative transcriptomic studies to further elucidate the mechanism of action of novel CAIX inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of carbonic anhydrase IX abrogates hypoxia-induced overexpression of stanniocalcin-1 in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cephamls.com [cephamls.com]
- 11. researchgate.net [researchgate.net]
Validating the In Vivo Effect of hCAIX-IN-19 on Tumor pH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hCAIX-IN-19 (also known as SLC-0111), a potent and selective inhibitor of human carbonic anhydrase IX (CAIX), and its role in modulating the tumor microenvironment's pH in vivo. This document outlines the mechanism of action, compares its effects with an alternative pH-modulating strategy, and provides detailed experimental protocols for validation.
Introduction: The Critical Role of pH in the Tumor Microenvironment
The tumor microenvironment is characterized by a reversed pH gradient compared to healthy tissues, with an acidic extracellular space (pHe) and a neutral to alkaline intracellular environment (pHi). This aberrant pH landscape is largely driven by the metabolic activity of cancer cells and is crucial for tumor progression, invasion, and resistance to therapy. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors under hypoxic conditions, is a key regulator of this pH dysregulation. By catalyzing the hydration of carbon dioxide to protons and bicarbonate ions, CAIX contributes to the acidification of the tumor exterior while maintaining a favorable intracellular pH for cancer cell survival.
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of CAIX, thereby disrupting the pH balance in the tumor microenvironment and offering a promising therapeutic strategy.
Mechanism of Action: this compound
This compound, a ureido-substituted benzenesulfonamide, functions by binding to the zinc ion within the active site of CAIX, effectively blocking its catalytic function. This inhibition disrupts the enzyme's ability to acidify the extracellular space. Consequently, treatment with this compound is expected to lead to an increase in the extracellular pH and a decrease in the intracellular pH of tumor cells, ultimately inducing apoptosis and inhibiting tumor growth.
A Comparative Guide to the Long-Term Efficacy of hCAIX-IN-19 and Other Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy of hCAIX-IN-19 against other prominent Carbonic Anhydrase IX (CAIX) inhibitors. CAIX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[1] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.[1] This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro inhibitory activity of this compound and a selection of other CAIX inhibitors, including representatives from the sulfonamide, coumarin, and monoclonal antibody classes. The data has been compiled from various public sources, and direct head-to-head comparative studies were not available for all compounds. Therefore, this data should be interpreted with consideration of potential variations in experimental conditions between studies.
Table 1: In Vitro Inhibitory Activity (Kᵢ) of this compound and Other Small Molecule Inhibitors Against Human Carbonic Anhydrase Isoforms
| Compound | Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity for CAIX over CA II | Reference |
| This compound | Sulfonamide | - | - | 6.2 | - | - | MedChemExpress |
| SLC-0111 | Ureido-sulfonamide | 5080 | 960 | 45 | 4.5 | ~21-fold | [2][3] |
| Acetazolamide | Sulfonamide | 250 | 12 | 25 | 5.7 | ~0.5-fold | [2] |
| Coumarin Derivative (11) | Coumarin | >10,000 | >10,000 | 9.4 | 590.9 | >1063-fold | [4] |
Lower Kᵢ values indicate stronger inhibition.
Table 2: Anti-proliferative and In Vivo Efficacy of Selected CAIX Inhibitors
| Inhibitor | Assay | Cell Line/Model | Conditions | Observed Effect | Reference |
| This compound | Antiproliferative | U87MG, MDA-MB-231, PANC-1 | 48h treatment | Reduced cell proliferation | MedChemExpress |
| SLC-0111 | In Vivo | Glioblastoma Xenograft | Combination with Temozolomide | Delayed tumor growth | [5] |
| Acetazolamide | In Vivo | HT-29, MC-38 Xenografts | Monotherapy & combination with Rapamycin | Reduced tumor growth, especially in hypoxic regions | [6][7] |
| Girentuximab (G250) | In Vivo | ccRCC Xenograft | Monotherapy | Reduced tumor weight and volume | [8] |
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the evaluation of CAIX inhibitors.
Stopped-Flow CO₂ Hydration Assay for Determination of Inhibitory Constants (Kᵢ)
This assay measures the ability of an inhibitor to block the catalytic activity of CAIX, which is the hydration of carbon dioxide. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.
-
Principle: The hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is monitored using a pH indicator dye (e.g., phenol red). The rate of the catalyzed reaction in the presence and absence of the inhibitor is compared to determine the inhibitory activity.
-
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX catalytic domain).
-
Inhibitor of interest (e.g., this compound).
-
CO₂-saturated water.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
pH indicator solution.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
An enzyme solution is prepared by diluting the purified hCAIX in the assay buffer containing the pH indicator.
-
A substrate solution of CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.
-
A series of inhibitor solutions with varying concentrations are prepared.
-
For inhibition measurements, the enzyme solution is pre-incubated with the inhibitor solution for a specified time.
-
The enzyme/inhibitor solution and the CO₂ substrate solution are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
-
Data Analysis: The initial rates are plotted against the inhibitor concentration, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) to calculate the Kᵢ value.
In Vitro Cell Proliferation Assay under Hypoxic Conditions
This assay evaluates the long-term effect of a CAIX inhibitor on the ability of single cancer cells to proliferate and form colonies, which is a measure of cytotoxicity.
-
Principle: Cancer cells are treated with the inhibitor under hypoxic conditions that induce CAIX expression. The ability of the cells to proliferate and form colonies over several days is then quantified.
-
Materials and Reagents:
-
Cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231, HT-29).
-
Cell culture medium and supplements.
-
CAIX inhibitor.
-
Hypoxia chamber or incubator (e.g., 1% O₂).
-
Crystal violet staining solution.
-
-
Procedure:
-
A known number of single cells are seeded into culture plates.
-
The cells are allowed to adhere overnight under normoxic conditions.
-
The medium is replaced with fresh medium containing various concentrations of the CAIX inhibitor.
-
The plates are then transferred to a hypoxic chamber for a prolonged period (e.g., 7-14 days) to allow for colony formation.
-
After the incubation period, the colonies are fixed and stained with crystal violet.
-
-
Data Analysis: The number of colonies in the treated wells is counted and compared to the untreated control wells to determine the effect of the inhibitor on cell proliferation and survival. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This assay assesses the in vivo efficacy of a CAIX inhibitor on tumor growth in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the CAIX inhibitor. Tumor growth is monitored over time to evaluate the inhibitor's anti-tumor activity.
-
Materials and Reagents:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for implantation.
-
CAIX inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
The treatment group receives the CAIX inhibitor according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth curves are plotted for the treatment and control groups. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the groups.
Mandatory Visualizations
CAIX Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of Hypoxia-Inducible Factor 1α (HIF-1α) in the transcriptional activation of the CA9 gene, leading to the expression of Carbonic Anhydrase IX at the cell surface. CAIX then catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH. This process promotes tumor cell survival, proliferation, and invasion.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 6. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase IX: A Renewed Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance: A Comparative Analysis of Mechanisms Against CAIX Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to Carbonic Anhydrase IX (CAIX) inhibitors is critical for the development of effective cancer therapies. This guide provides a comparative analysis of key resistance mechanisms, supported by experimental data and detailed protocols, to inform the design of next-generation treatment strategies.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, primarily as a response to the hypoxic tumor microenvironment.[1][2] Its role in regulating intra- and extracellular pH makes it a crucial factor in cancer cell survival, proliferation, and metastasis, and consequently, a key therapeutic target.[1][2] However, as with many targeted therapies, resistance to CAIX inhibitors presents a significant clinical challenge. This guide delves into the primary mechanisms of resistance and evaluates the performance of CAIX inhibitors in overcoming these hurdles, with a focus on the well-documented inhibitor SLC-0111.
Intrinsic and Acquired Resistance Mechanisms
Resistance to CAIX inhibitors can be broadly categorized into intrinsic and acquired mechanisms. Intrinsic resistance often stems from the inherent characteristics of the tumor microenvironment, while acquired resistance develops in response to therapeutic intervention.
A primary driver of resistance is the very condition that induces CAIX expression: hypoxia .[3][4] Hypoxic tumor cells are notoriously resistant to conventional chemo- and radiotherapy.[5][6] CAIX contributes to this resistance by maintaining a favorable intracellular pH for survival and promoting an acidic extracellular environment that can impair the efficacy of certain drugs and immune cell function.[5][7]
Furthermore, studies have shown that cancer cells, particularly those with a basal-like phenotype in breast cancer, exhibit an enhanced hypoxic response and are more likely to express CAIX, correlating with a poorer prognosis and resistance to chemotherapy.[4] In gastric cancer, non-responder patients to perioperative chemotherapy showed an increased expression of tumor CAIX.[8][9] Moreover, gastric cancer cell lines made resistant to common chemotherapeutic agents like 5-Fluorouracil, Paclitaxel, and Cisplatin were found to overexpress CAIX.[8][9]
Another layer of complexity is the association of CAIX with cancer stem cell (CSC)-like properties .[10][11] Hypoxia can promote the emergence of CSCs, and CAIX expression is often enriched in this subpopulation of tumor cells which are inherently resistant to many therapies.[11]
Overcoming Resistance: The Role of Combination Therapies
Current research strongly indicates that CAIX inhibitors are most effective not as monotherapies, but in combination with other treatments .[5][7] This approach targets both the CAIX-expressing hypoxic cells and the bulk of the tumor, creating a synergistic anti-cancer effect.
The small molecule inhibitor SLC-0111 has been a focal point of this research, demonstrating the ability to resensitize resistant cancer cells to conventional chemotherapy.[8][[“]][13] Preclinical studies have shown that SLC-0111 can enhance the cytotoxic effects of drugs like dacarbazine and temozolomide in melanoma, doxorubicin in breast cancer, and 5-Fluorouracil in colon cancer.[13][14]
A promising and novel strategy to circumvent resistance involves the induction of ferroptosis , a form of iron-dependent cell death.[5][15] Research has revealed that hypoxia-induced CAIX activity can suppress ferroptosis.[5] By inhibiting CAIX, tumor cells become more vulnerable to ferroptosis-inducing agents, presenting a new therapeutic avenue.[5][15] For instance, in gefitinib-resistant lung cancer where CAIX is upregulated, the use of a CAIX inhibitor enhanced the ferroptosis-inducing effect of cisplatin.[16][17]
Furthermore, CAIX inhibition can modulate the tumor microenvironment to be more favorable for immunotherapy .[5][6] The acidic environment created by CAIX activity is immunosuppressive.[5] By inhibiting CAIX, the extracellular pH can be neutralized, potentially enhancing the efficacy of immune checkpoint inhibitors like anti-PD1 and anti-CTLA4 antibodies.[5][6]
Quantitative Data on CAIX Inhibitor Performance
The following tables summarize key findings on the performance of the CAIX inhibitor SLC-0111 in combination with other therapies to overcome resistance.
| Cell Line | Combination Therapy | Key Finding | Reference |
| A375-M6 Melanoma | SLC-0111 + Dacarbazine/Temozolomide | SLC-0111 significantly increased the cell death fraction compared to single-agent treatment. | [13][14] |
| MCF7 Breast Cancer | SLC-0111 + Doxorubicin | Combination treatment enhanced the cytotoxic effect of Doxorubicin, increasing the late apoptotic phase. | [13][14] |
| HCT116 Colorectal Cancer | SLC-0111 + 5-Fluorouracil | The combination enhanced the cytostatic activity of 5-Fluorouracil. | [13][14] |
| Gastric Cancer Cell Lines (5-FU, Paclitaxel, Cisplatin resistant) | SLC-0111 + Chemotherapy | SLC-0111 restored the response of resistant gastric cancer cells to standard chemotherapies. | [8][9] |
| Gefitinib-Resistant Lung Cancer Cells | CAIX inhibitor + Cisplatin | The CAIX inhibitor enhanced the ferroptosis-inducing effect of cisplatin. | [16][17] |
| In Vivo Model | Combination Therapy | Key Finding | Reference |
| Melanoma | SLC-0111 + Anti-PD1/Anti-CTLA4 | CAIX inhibition significantly enhanced the efficacy of immune checkpoint blockade. | [5][6] |
| Triple Negative Breast Cancer | SLC-0111 + Anti-PD1/Anti-CTLA4 | CAIX inhibition significantly enhanced the efficacy of immune checkpoint blockade. | [5] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the analysis of CAIX inhibitor resistance.
In Vitro Chemosensitivity Assays
-
Cell Culture: Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2). To induce chemoresistance, cells are exposed to escalating doses of a chemotherapeutic agent over an extended period.
-
Drug Treatment: Wild-type and chemoresistant cells are seeded in 96-well plates and treated with a CAIX inhibitor (e.g., SLC-0111), a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24-72 hours).
-
Viability/Cytotoxicity Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo. Cytotoxicity can be assessed by measuring the release of lactate dehydrogenase (LDH).
-
Apoptosis Analysis: Apoptosis is quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: IC50 values (the concentration of a drug that gives half-maximal response) are calculated to determine the level of resistance and the synergistic effect of the combination therapy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, CAIX inhibitor alone, chemotherapy/immunotherapy alone, or combination therapy. Treatments are administered according to a predefined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for CAIX expression, TUNEL assay for apoptosis).
Ferroptosis Induction and Detection
-
Cell Treatment: Cells are treated with a ferroptosis-inducing agent (e.g., erastin or RSL3) in the presence or absence of a CAIX inhibitor.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFDA followed by flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation Assay: Lipid peroxidation, a hallmark of ferroptosis, is assessed using reagents such as C11-BODIPY.
-
Iron Assay: The levels of intracellular labile iron are measured using iron-sensitive fluorescent probes.
-
Western Blotting: Expression of key proteins involved in iron metabolism and ferroptosis (e.g., GPX4, FTH1, TFRC) is analyzed.
Visualizing Resistance and Counter-Strategies
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-inducible factor 1 promotes chemoresistance of lung cancer by inducing carbonic anhydrase IX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The key hypoxia regulated gene CAIX is upregulated in basal-like breast tumours and is associated with resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside [mdpi.com]
- 6. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. tandfonline.com [tandfonline.com]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase IX Controls Vulnerability to Ferroptosis in Gefitinib-Resistant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase IX Controls Vulnerability to Ferroptosis in Gefitinib-Resistant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAIX in Oncology: A Comparative Guide to hCAIX-IN-19 and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of investigational and established inhibitors of Carbonic Anhydrase IX (CAIX), a key therapeutic target in oncology. As the role of CAIX in promoting tumor growth and metastasis under hypoxic conditions is increasingly validated, the demand for potent and selective inhibitors has grown. This document focuses on a comparative analysis of SLC-0111, a clinically evaluated CAIX inhibitor, and the potent preclinical candidate S4, as a proxy for understanding the evaluation of novel inhibitors like the conceptual hCAIX-IN-19.
Performance at a Glance: Quantitative Efficacy of CAIX Inhibitors
The following tables summarize the key quantitative data for SLC-0111 and S4, providing a direct comparison of their inhibitory activity against various carbonic anhydrase isoforms and their cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | Inhibition Constant (Ki) | Selectivity vs. CAIX |
| SLC-0111 | hCA I | >10,000 nM | >221-fold |
| hCA II | 1,050 nM | 23-fold | |
| hCA IX | 45 nM | - | |
| hCA XII | 4.5 nM | 10-fold more selective for CAXII | |
| S4 | hCA I | 5600 nM | 800-fold |
| hCA II | 546 nM | 78-fold | |
| hCA IX | 7 nM | - | |
| hCA XII | 2 nM | 3.5-fold more selective for CAXII |
Data compiled from multiple preclinical studies.[1]
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| SLC-0111 | HT-29 | Colorectal Cancer | 13.53 µg/mL |
| MCF7 | Breast Cancer | 18.15 µg/mL | |
| PC3 | Prostate Cancer | 8.71 µg/mL | |
| S4 | MDA-MB-231 | Triple-Negative Breast Cancer | 481 |
| HCT116 | Colorectal Cancer | >1000 | |
| HT-29 | Colorectal Cancer | 20 |
IC50 values can vary based on experimental conditions.[1][2]
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| SLC-0111 | Orthotopic MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition of primary tumor growth.[3] |
| 4T1 experimental metastasis model | Breast Cancer | Inhibition of metastases formation.[3] | |
| 1016 GBM patient-derived xenograft | Glioblastoma | Noticeable tumor regression when combined with temozolomide.[3] | |
| S4 | Orthotopic MDA-MB-231 | Triple-Negative Breast Cancer | Ineffective in reducing primary tumor growth.[3][4] |
| Orthotopic MDA-MB-231 | Triple-Negative Breast Cancer | Decreased spontaneous lung metastases formation.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Constants (Ki)
This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The resulting change in pH is monitored in real-time using a pH indicator in a stopped-flow spectrophotometer.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CAIX inhibitor (e.g., SLC-0111, S4)
-
CO₂-saturated water
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CAIX inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.
-
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with each inhibitor dilution and incubate for 15 minutes at room temperature to allow for binding.
-
Stopped-Flow Measurement:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water into the other syringe.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (milliseconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance change.
-
Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of CAIX inhibitors on cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
CAIX inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the CAIX inhibitor in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizing the Role of CAIX in Cancer
The following diagrams illustrate the signaling pathway of CAIX in the tumor microenvironment and a typical experimental workflow for evaluating CAIX inhibitors.
Caption: CAIX signaling under hypoxia and its inhibition.
Caption: Evaluation workflow for CAIX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of hCAIX-IN-19 on Tumor Microenvironments: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of hCAIX-IN-19 with other carbonic anhydrase IX inhibitors, supported by experimental data.
The tumor microenvironment (TME) presents a significant challenge in cancer therapy, with hypoxia and extracellular acidosis being key drivers of tumor progression, metastasis, and therapeutic resistance.[1] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme whose expression is strongly induced by hypoxia and plays a pivotal role in pH regulation within the TME, making it a compelling therapeutic target.[2][3] This guide provides a comparative analysis of a novel sulfonamide inhibitor, this compound, and other notable CAIX inhibitors, focusing on their impact on different tumor microenvironments.
Comparative Performance of CAIX Inhibitors
The efficacy of CAIX inhibitors is determined by their potency, selectivity, and their effects on cancer cell viability and invasiveness. Below is a summary of the inhibitory activity and in vitro efficacy of this compound alongside other well-characterized inhibitors such as the clinical-stage compound SLC-0111 and the preclinical ureido-substituted sulfamates S4 and FC9-398A.
Table 1: Inhibitory Potency and Selectivity of CAIX Inhibitors
| Compound | Type | Target | Kᵢ (nM) | Selectivity (hCA I/hCA IX) |
| This compound | Sulfonamide | hCAIX | 6.2[4][5][6][7] | 117[4][5][6][7] |
| SLC-0111 (U-104) | Ureido-substituted benzenesulfonamide | hCAIX/XII | 45.1[8] | >100[9] |
| S4 | Ureido-substituted sulfamate | hCAIX/XII | Low nanomolar[10] | High for CAIX/XII over CAI/II[10] |
| FC9-398A | Ureido-substituted sulfamate | hCAIX/XII | Low nanomolar[11] | High for CAIX/XII over CAI/II[11] |
Table 2: Anti-proliferative Activity of CAIX Inhibitors in Different Tumor Cell Lines
| Compound | Cell Line | Cancer Type | Condition | IC₅₀ / % Proliferation |
| This compound | U87MG | Glioblastoma | Normoxia | Obvious effect at 100 µM[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Normoxia | Reduced to 39% at 100 µM[4] | |
| PANC-1 | Pancreatic Cancer | Normoxia | Data not specified[4] | |
| SLC-0111 | D456, 1016 | Glioblastoma | Normoxia & Hypoxia | Significant growth decrease[9] |
| Various Ureido-sulfamates (including FC9398A) | MDA-MB-231 | Triple-Negative Breast Cancer | Hypoxia | IC₅₀ between 10-30 µM[12][13] |
Impact on the Tumor Microenvironment
CAIX inhibitors exert their anti-tumor effects primarily by disrupting the pH regulation in the hypoxic TME. By inhibiting the enzymatic activity of CAIX, these compounds prevent the acidification of the extracellular space and the maintenance of an alkaline intracellular pH, which are crucial for tumor cell survival and proliferation.[2]
Modulation of Tumor Acidosis
Inhibition of CAIX leads to a decrease in extracellular acidity. For instance, novel fluorinated CA IX inhibitors have been shown to significantly reduce hypoxia-induced extracellular acidification in HeLa, H460, MDA-MB-231, and A549 cells.[14] Similarly, SLC-0111 treatment reduces the glycolytic metabolism of tumor cells and subsequent extracellular acidification.[15] This normalization of the TME can have profound effects on tumor progression and can sensitize cancer cells to conventional therapies.[16]
Effects on the Immune Microenvironment
The acidic TME is known to be immunosuppressive. By mitigating this acidity, CAIX inhibitors can enhance anti-tumor immune responses. Treatment with SLC-0111 has been shown to increase immune cell killing and, when combined with immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4), it led to an enhanced Th1 response, decreased tumor growth, and reduced metastasis in melanoma models.[15] This suggests that CAIX inhibition can convert an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immunotherapy.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other CAIX inhibitors, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
Caption: CAIX signaling pathway under hypoxia and the mechanism of inhibition by this compound.
Caption: A typical in vitro workflow for the evaluation of a novel CAIX inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CAIX inhibitors.
Cell Proliferation Assay (SRB Assay)
This assay is used to determine the effect of a compound on cell proliferation.
-
Cell Culture: Plate cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CAIX inhibitor (e.g., this compound from 1.0 µM to 100.0 µM) for a specified period (e.g., 48 hours) under either normoxic (21% O₂) or hypoxic (0.5% O₂) conditions.[12]
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Solubilization: Wash the plates with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
-
Data Analysis: Calculate the percentage of cell proliferation relative to untreated controls and determine the IC₅₀ value.
3D Spheroid Invasion Assay
This assay assesses the impact of an inhibitor on the invasive potential of cancer cells in a more physiologically relevant 3D model.[13]
-
Spheroid Formation: Generate tumor spheroids by seeding cancer cells (e.g., MDA-MB-231) in ultra-low attachment plates.
-
Embedding: Embed the mature spheroids into a collagen matrix.
-
Treatment: Treat the spheroids with the CAIX inhibitor at various concentrations.
-
Imaging: Capture images of the spheroids at different time points (e.g., 24 and 48 hours) to monitor cell invasion into the surrounding matrix.
-
Quantification: Measure the area of invasion from the spheroid core.
-
Data Analysis: Compare the invasive area in treated spheroids to that in untreated controls to determine the inhibitory effect.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a CAIX inhibitor in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunocompromised mice.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the CAIX inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CAIX, proliferation markers, and hypoxia).
-
Metastasis Analysis (for orthotopic models): Harvest relevant organs (e.g., lungs) to assess the extent of metastasis.[17]
Conclusion
The available data indicates that this compound is a potent and selective inhibitor of carbonic anhydrase IX with anti-proliferative effects in several cancer cell lines. Its performance, particularly in different tumor microenvironments, warrants further investigation using the experimental protocols outlined above. A direct comparison with clinical-stage inhibitors like SLC-0111 in models that recapitulate the hypoxic and acidic TME will be crucial to fully elucidate its therapeutic potential. The ability of CAIX inhibitors to not only directly target tumor cells but also to modulate the tumor microenvironment, including enhancing anti-tumor immunity, highlights this class of compounds as a promising avenue for the development of novel cancer therapies.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. amsbio.com [amsbio.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. benchchem.com [benchchem.com]
- 9. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocol for hCAIX-IN-19
This guide provides crucial safety and logistical information for the handling and disposal of hCAIX-IN-19, a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and preventing contamination.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the compound. The SDS is the primary source of detailed safety information.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE) as outlined in Table 1 when unpacking the compound.
-
Verify that the container is clearly labeled and tightly sealed.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials, according to the manufacturer's instructions.
2. Handling and Preparation:
-
All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If equipment is to be reused, establish a validated decontamination procedure.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
3. Experimental Procedures:
-
Wear the appropriate PPE at all times when working with this compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Disposal Plan:
-
Dispose of all waste materials contaminated with this compound as hazardous chemical waste, in accordance with local, state, and federal regulations.
-
Contaminated disposable items, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Unused or expired this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to laboratory procedures, ensuring the label is defaced or removed.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles or a face shield- A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially if not handled in a fume hood. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Chemical splash goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Chemical splash goggles |
Mandatory Visualization
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
